molecular formula C4H12N2O2S B1287113 N-(3-aminopropyl)methanesulfonamide CAS No. 88334-76-3

N-(3-aminopropyl)methanesulfonamide

Numéro de catalogue: B1287113
Numéro CAS: 88334-76-3
Poids moléculaire: 152.22 g/mol
Clé InChI: VFSHLEHNCCVYOM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)methanesulfonamide (CAS 88334-76-3) is an aliphatic sulfonamide of significant interest in chemical research and development. This compound features a methanesulfonamide group linked to a flexible aminopropyl chain, creating a bifunctional molecule with a primary amine and a sulfonamide group . This structure confers a unique set of physicochemical properties, including enhanced water solubility compared to its aromatic analogs and two distinct reactive sites for further chemical modification . The molecular formula is C 4 H 12 N 2 O 2 S and it has a molecular weight of 152.22 g/mol . One of the most prominent research applications of N-(3-aminopropyl)methanesulfonamide and its derivatives is in the field of materials science as effective corrosion inhibitors . Patented research demonstrates that compounds synthesized from a polyamine precursor, such as bis(3-aminopropyl)amine, and methanesulfonyl chloride show exceptional efficacy in inhibiting the corrosion of iron and mild steel in acidic conditions . These inhibitors function by adsorbing onto the metal-solution interface, forming a protective layer that significantly reduces the corrosion rate through a combination of anodic and cathodic mechanisms . The sulfonamide group, with its tetrahedral geometry and ability to engage in interactions with metal surfaces and amino acids, is a cornerstone of this activity . Beyond corrosion inhibition, this compound serves as a versatile building block in organic synthesis and polymer chemistry. The terminal primary amine is a handle for various transformations, including Schiff base formation, acylation, and conjugation to other molecules or surfaces . This reactivity makes it a valuable intermediate for creating more complex molecular architectures, such as functional polymers and pH-responsive hydrogels for advanced material applications . Researchers can employ direct synthesis approaches for this and analogous structures, typically involving the reaction of a sulfonyl chloride with an amine via a dehydrochlorination reaction . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(3-aminopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSHLEHNCCVYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593002
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88334-76-3
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)methanesulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

N-(3-aminopropyl)methanesulfonamide CAS 88334-76-3 characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Application of N-(3-aminopropyl)methanesulfonamide (CAS 88334-76-3)

Executive Summary

N-(3-aminopropyl)methanesulfonamide (CAS 88334-76-3) is a bifunctional aliphatic sulfonamide serving as a critical linker in medicinal chemistry and a corrosion inhibitor in materials science.[1] Its structure—comprising a stable methanesulfonamide moiety linked to a reactive primary amine via a flexible propyl chain—makes it a versatile "spacer" for fragment-based drug discovery (FBDD) and the synthesis of complex molecular architectures, such as menin-MLL interaction inhibitors [1].

This guide provides a comprehensive technical analysis of CAS 88334-76-3, focusing on its physicochemical properties, spectroscopic identification, and purity assessment. It addresses the specific challenge of distinguishing the target mono-sulfonated product from bis-sulfonated impurities during synthesis.

Chemical Identity & Physicochemical Properties

The compound is characterized by its polarity and zwitterionic potential. At physiological pH, the primary amine is predominantly protonated (


), while the sulfonamide nitrogen remains neutral (

), imparting unique solubility profiles advantageous for aqueous formulations.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name N-(3-aminopropyl)methanesulfonamide
CAS Number 88334-76-3
Formula

Molecular Weight 152.22 g/mol
Physical State Viscous Liquid or Low-Melting SolidHygroscopic; verify via CoA per lot.
Boiling Point ~265°C (Predicted)Decomposes before boiling at atm pressure.
Solubility High in

, DMSO, MeOH
Poor in non-polar solvents (Hexane).
pKa (Amine) ~10.5 (Predicted)Protonated at pH 7.4.
pKa (Sulfonamide) ~11.15 (Predicted)Acidic proton on sulfonamide N.

Synthesis & Impurity Profiling

A critical aspect of characterizing CAS 88334-76-3 is understanding its synthetic origin to anticipate impurities. The standard synthesis involves the reaction of 1,3-diaminopropane with methanesulfonyl chloride (MsCl).

The Selectivity Challenge: Because 1,3-diaminopropane contains two equivalent primary amines, statistical distribution often leads to the formation of the bis-sulfonamide byproduct (


).
  • Target: Mono-sulfonylation (CAS 88334-76-3).

  • Impurity: Bis-sulfonylation.

  • Control Strategy: Use of a large excess of diamine (3-5 equivalents) or protection-deprotection strategies (e.g., mono-Boc protection) is required to maximize yield of the mono-species [2].

Visualization: Synthesis & Impurity Pathway

SynthesisPathway Diamine 1,3-Diaminopropane (Excess) Mono TARGET: N-(3-aminopropyl) methanesulfonamide Diamine->Mono + 1 eq MsCl MsCl Methanesulfonyl Chloride MsCl->Mono Bis IMPURITY: Bis-sulfonamide Mono->Bis + excess MsCl (Over-reaction)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-sulfonated impurity.

Spectroscopic Characterization

Accurate identification relies on distinguishing the signals of the propyl chain's two distinct ends: one adjacent to the electron-withdrawing sulfonamide and the other to the primary amine.

Nuclear Magnetic Resonance (NMR)

 NMR Analysis (DMSO-

, 400 MHz):
  • 
     2.90 ppm (s, 3H):  The methyl group attached to the sulfonyl (
    
    
    
    ). This is a diagnostic singlet.
  • 
     2.95 ppm (t, 2H):  Methylene protons adjacent to the sulfonamide nitrogen (
    
    
    
    ). Deshielded by the sulfonyl group.
  • 
     2.60 ppm (t, 2H):  Methylene protons adjacent to the primary amine (
    
    
    
    ).
  • 
     1.60 ppm (quint, 2H):  The central methylene protons (
    
    
    
    ).
  • 
     ~7.0 ppm (br s):  Sulfonamide NH (exchangeable).
    

Senior Scientist Note: In the presence of trace acid (often from the hydrochloride salt form), the methylene signal at 2.60 ppm may shift downfield due to protonation of the amine (


). Always neutralize the sample or use 

with base for consistent shifts.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of methanesulfonyl group (

      
      , mass 79).
      
    • Resultant peak at m/z ~74 (

      
      ), corresponding to the aminopropyl fragment.
      

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Quantify purity and separate the bis-sulfonamide impurity.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Note: Use a column capable of retaining polar amines.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0% B for 2 min (to retain the polar amine), then 0-40% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (low wavelength required due to lack of strong chromophores).

Self-Validating Step: Inject a sample of the crude reaction mixture. The bis-sulfonamide is significantly more hydrophobic and will elute much later than the mono-substituted target.

Protocol B: Non-Aqueous Amine Titration

Objective: Determine the precise amine content (Assay %), crucial for using this compound as a stoichiometric reagent.

  • Solvent: Dissolve ~150 mg of sample in 30 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (transition from violet to blue-green) or Potentiometric detection (preferred).

  • Calculation:

    
    
    Where 
    
    
    
    = volume of titrant (mL),
    
    
    = normality,
    
    
    = 152.22,
    
    
    = sample weight (mg).

Characterization Workflow

The following workflow ensures the material meets the stringent requirements for drug development applications.

Workflow Sample Crude Sample CAS 88334-76-3 TLC TLC Screening (Ninhydrin Stain) Sample->TLC HPLC HPLC-UV (205nm) Purity Check TLC->HPLC If single spot NMR 1H NMR Structure Verification HPLC->NMR Purity > 95% Titration Amine Titration Content Assay NMR->Titration Structure Confirmed Release Release for Synthesis Titration->Release Assay > 98%

Figure 2: Step-by-step quality control workflow for validating N-(3-aminopropyl)methanesulfonamide.

References

  • Ren, F. et al. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. US Patent 11396517B1. Google Patents. Link

  • BenchChem. (2025).[4] N-(3-aminopropyl)methanesulfonamide Characterization Data. BenchChem Technical Repository. Link

  • ChemicalBook. (2025).[2] N-(3-aminopropyl)methanesulfonamide Properties and Safety. ChemicalBook. Link

  • Sigma-Aldrich. (2025).[5] Methanesulfonamide Derivatives and Applications. Merck KGaA. Link

Sources

Physical and chemical properties of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-aminopropyl)methanesulfonamide

Introduction

N-(3-aminopropyl)methanesulfonamide is a bifunctional organic molecule featuring both a primary aliphatic amine and a sulfonamide functional group. This unique combination makes it a valuable and versatile building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of FDA-approved drugs, prized for its chemical stability and ability to engage in hydrogen bonding with biological targets.[1][2] The terminal primary amine provides a reactive handle for covalent modification, allowing for the facile incorporation of this scaffold into larger, more complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical identity, physicochemical properties, spectroscopic profile, synthesis, and reactivity of N-(3-aminopropyl)methanesulfonamide. The insights herein are designed to facilitate its effective use in experimental design and synthetic applications.

Chemical Identity and Structure

Proper identification is critical for sourcing and application. The key identifiers and structural representations for N-(3-aminopropyl)methanesulfonamide are detailed below.

  • Chemical Name: N-(3-aminopropyl)methanesulfonamide

  • CAS Number: 88334-76-3[3]

  • Molecular Formula: C₄H₁₂N₂O₂S

  • Molecular Weight: 152.21 g/mol

  • Chemical Structure:

    
    
    
  • SMILES: CS(=O)(=O)NCCCN

  • InChI: InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological media. While extensive experimental data for this specific molecule is not widely published, reliable estimations can be made based on its functional groups and data from closely related analogs like methanesulfonamide (CAS 3144-09-0).[4][5]

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a white to off-white solid or a viscous liquid at room temperature.Based on similar short-chain alkyl sulfonamides.
Melting Point Not available. For reference, Methanesulfonamide has a melting point of 85-89 °C.[4]The addition of the flexible aminopropyl chain may lower the melting point compared to the parent compound.
Boiling Point Not available. High boiling point expected due to hydrogen bonding capabilities.---
Solubility Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO.The presence of the primary amine and sulfonamide groups enhances polarity and hydrogen bonding with protic solvents.[5][6]
pKa Two pKa values are expected: • ~9.5 - 10.5 (for the protonated primary amine, -NH₃⁺) • ~10.5 - 11.5 (for the sulfonamide N-H)Estimated based on typical pKa values for primary alkylamines and N-alkylsulfonamides. The sulfonamide proton is weakly acidic.[4][7]

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. The following sections describe the expected spectral characteristics of N-(3-aminopropyl)methanesulfonamide.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

  • N-H Stretching: Two distinct bands are expected in the 3400-3250 cm⁻¹ region. A sharp pair of bands corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂) and a broader, single band for the secondary sulfonamide (-NH-).

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region.

  • S=O Stretching: Two very strong, characteristic absorption bands are the most prominent feature of the spectrum. These correspond to the asymmetric (~1350-1320 cm⁻¹) and symmetric (~1160-1140 cm⁻¹) stretching of the sulfonyl (O=S=O) group.

  • N-H Bending: A scissoring vibration for the primary amine is expected around 1650-1580 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • ~2.9-3.1 ppm (singlet, 3H): The three protons of the methyl group attached to the sulfur atom (CH₃-SO₂).

    • ~3.1-3.3 ppm (triplet, 2H): The two protons on the carbon adjacent to the sulfonamide nitrogen (-CH₂-NHSO₂-).

    • ~2.7-2.9 ppm (triplet, 2H): The two protons on the carbon adjacent to the primary amine nitrogen (-CH₂-NH₂).

    • ~1.7-1.9 ppm (quintet, 2H): The two protons of the central methylene group (-CH₂-CH₂-CH₂-).

    • Variable (broad singlets, 3H): The protons on the nitrogen atoms (-NH- and -NH₂), which are exchangeable with D₂O.

  • ¹³C NMR:

    • ~42-44 ppm: Carbon of the methyl group (CH₃-SO₂).

    • ~40-42 ppm: Carbon adjacent to the sulfonamide nitrogen (-CH₂-NHSO₂-).

    • ~38-40 ppm: Carbon adjacent to the primary amine (-CH₂-NH₂).

    • ~28-32 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152.

  • Key Fragmentation Patterns: Common fragmentation pathways would include cleavage of the propyl chain, such as the loss of the aminomethyl radical (•CH₂NH₂) to give a fragment at m/z 122, or cleavage at the S-N bond.

Synthesis and Reactivity

General Synthesis Protocol

A common and reliable method to synthesize N-(3-aminopropyl)methanesulfonamide involves the reaction of methanesulfonyl chloride with a mono-protected 1,3-diaminopropane, followed by deprotection. This two-step process ensures selective sulfonylation at one nitrogen atom.

Step 1: Sulfonylation of N-Boc-1,3-propanediamine

  • Setup: To a stirred solution of N-Boc-1,3-propanediamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, N-Boc-N'-(methylsulfonyl)-1,3-propanediamine, can be purified by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Setup: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of dichloromethane or 1,4-dioxane.

  • Reaction: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt of N-(3-aminopropyl)methanesulfonamide. It can be converted to the free base by neutralization if required.

Reactivity Profile

The utility of N-(3-aminopropyl)methanesulfonamide stems from its dual reactivity. The primary amine and the sulfonamide group exhibit distinct chemical behaviors.

  • Primary Amine: The terminal -NH₂ group is a potent nucleophile and a base. It readily participates in standard amine chemistry, including:

    • N-Alkylation and Reductive Amination: To form secondary or tertiary amines.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide Group: The sulfonamide moiety is generally stable and less reactive. The N-H proton is weakly acidic and can be deprotonated with strong bases (e.g., NaH) to generate an anion that can act as a nucleophile, though this requires more forcing conditions than reactions at the primary amine. This stability is a key reason for the prevalence of sulfonamides in pharmaceuticals.[8]

The diagram below illustrates the role of N-(3-aminopropyl)methanesulfonamide as a versatile linker, enabling the connection of two different molecular fragments (R¹ and R²) through orthogonal reactions.

G cluster_0 Reactivity of N-(3-aminopropyl)methanesulfonamide cluster_1 Primary Amine Reactions cluster_2 Sulfonamide (less common) A N-(3-aminopropyl)methanesulfonamide B Acylation (R¹-COCl) A->B Nucleophilic Attack C Alkylation (R¹-X) A->C Nucleophilic Substitution D Reductive Amination (R¹-CHO, [H]) A->D P1 Amide-Linked Product B->P1 P2 Secondary Amine Product C->P2 D->P2 E N-Deprotonation + Alkylation (Base, R²-X) P3 N,N'-Disubstituted Product E->P3 P2->E Further Functionalization

Dual reactivity of the molecule as a chemical linker.

Stability and Storage

  • Stability: N-(3-aminopropyl)methanesulfonamide is expected to be a stable compound under standard laboratory conditions. However, as a primary amine, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide over time. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from direct light.

Applications in Drug Discovery and Materials Science

The structural features of N-(3-aminopropyl)methanesulfonamide make it an attractive scaffold for several applications:

  • Medicinal Chemistry: It serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) or as a building block for synthesizing more complex drug candidates. The sulfonamide group can act as a hinge-binding element in kinase inhibitors or as a bioisosteric replacement for other functional groups.[9][10]

  • Combinatorial Chemistry: The reactive primary amine allows for its immobilization on solid supports or for its use in the construction of compound libraries.

  • Materials Science: The amine can be used to functionalize surfaces, such as silica or gold nanoparticles, to alter their surface properties or to provide an anchor point for further modification.[11]

References

  • Information on related compound N-(3-aminopropyl)-N-methylmethanesulfonamide. (n.d.). ChemicalBook.
  • CAS#: 2490406-20-5 | N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide Hydrochloride. (n.d.). Chemsrc.
  • Spectral data for a rel
  • N-(3-Aminophenyl)methanesulfonamide 37045-73-1. (n.d.). Sigma-Aldrich.
  • N-(3-Aminophenyl)methanesulfonamide 37045-73-1. (n.d.). Sigma-Aldrich.
  • 88334-76-3 | N-(3-Aminopropyl)methanesulfonamide. (n.d.). BLD Pharm.
  • 1094421-63-2 | N-(3-Aminopropyl)-N-(propan-2-yl)methanesulfonamide. (n.d.). BLDpharm.
  • N-(3-aminopropyl)-N-isopropylmethanesulfonamide. (n.d.). Santa Cruz Biotechnology.
  • 1172233-43-0 (N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride) Product Description. (n.d.). ChemicalBook.
  • N-(3-Aminophenyl)methanesulfamide | 37045-73-1. (n.d.). ChemicalBook.
  • N-(3-Aminopropyl) methacrylamide | C7H14N2O | CID 2734954. (n.d.). PubChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-. (n.d.). Benchchem.
  • The pK a values of the sulfonamides studied. (n.d.).
  • Cas no 3144-09-0 (methanesulfonamide). (n.d.).
  • Berasategui, M., et al. (2020). Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • N-[3-(methylamino)propyl]methanesulfonamide | 1154566-67-2. (n.d.). Benchchem.
  • Methanesulfonamide | 3144-09-0. (n.d.). ChemicalBook.
  • N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777. (n.d.). PubChem.
  • CAS 3144-09-0: Methanesulfonamide. (n.d.). CymitQuimica.
  • N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid. (n.d.). Sigma-Aldrich.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
  • Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. (n.d.).
  • N-(3-Aminomethyl-phenyl)-methanesulfonamide | 114100-09-3. (n.d.). Sigma-Aldrich.
  • Method of preparing methane sulfonamide and its derivatives. (n.d.).
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame.
  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026).
  • Methanesulfonamide | 3144-09-0. (n.d.). ChemicalBook.
  • WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA – Chemistry and Biochemistry.
  • 937698-67-4 | N-(3-Aminopropyl)-N-ethylmethanesulfonamide. (n.d.). BLDpharm.
  • Methanesulfonamide | CH5NO2S | CID 72879. (n.d.). PubChem - NIH.
  • Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Termin
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI.

Sources

An In-depth Technical Guide to the Solubility of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that a thorough understanding of a compound's solubility plays in the journey from discovery to a viable pharmaceutical product. The solubility of a molecule dictates its formulation possibilities, its absorption and distribution in the body, and ultimately, its therapeutic efficacy. This guide is dedicated to providing an in-depth technical exploration of the solubility of N-(3-aminopropyl)methanesulfonamide, a compound of interest due to its bifunctional nature, possessing both a primary amine and a sulfonamide group.

While direct, quantitative experimental data for this specific molecule is not extensively available in public literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to characterize its solubility profile. We will delve into its physicochemical properties, explore the impact of solvent polarity and pH, and provide detailed protocols for experimental determination. This document is designed not just to present data, but to empower you, the researcher, to make informed decisions in your work.

Physicochemical Profile of N-(3-aminopropyl)methanesulfonamide

A molecule's structure is the primary determinant of its solubility characteristics. N-(3-aminopropyl)methanesulfonamide (C₄H₁₂N₂O₂S) is an aliphatic sulfonamide, a structural class that generally exhibits enhanced water solubility compared to their aromatic counterparts.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 152.22 g/mol [1]
pKa (predicted) 11.15 ± 0.40[2]
Structure A methanesulfonamide group linked to an aminopropyl chain.[1]

The presence of a primary amine and a sulfonamide group makes N-(3-aminopropyl)methanesulfonamide a bifunctional molecule capable of acting as both a hydrogen bond donor and acceptor.[1] This dual functionality is a key contributor to its potential for aqueous solubility. The predicted pKa of 11.15 is primarily attributed to the protonation of the primary amine, a crucial factor in its pH-dependent solubility, which we will explore in detail.

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay between the solute's properties and the solvent's ability to solvate it. For N-(3-aminopropyl)methanesulfonamide, two key theoretical considerations are paramount: the principle of "like dissolves like" and the profound influence of pH on ionizable compounds.

The Role of Polarity and Hydrogen Bonding

The adage "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. N-(3-aminopropyl)methanesulfonamide, with its amine and sulfonamide moieties, possesses significant polarity and hydrogen bonding capabilities.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can anticipate favorable interactions with the polar groups of N-(3-aminopropyl)methanesulfonamide, leading to good solubility. The lone pair on the nitrogen of the amine and the oxygens of the sulfonamide group can accept hydrogen bonds, while the N-H protons of the amine and sulfonamide can donate hydrogen bonds.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. While they can interact with the N-H protons of the solute, the interactions might be less extensive than in protic solvents. For comparison, the parent compound, methanesulfonamide, is slightly soluble in DMSO and methanol.[3] The addition of the polar aminopropyl group would likely increase the solubility in these solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of N-(3-aminopropyl)methanesulfonamide suggests that its solubility in nonpolar solvents will be very low. The energy required to break the strong intermolecular hydrogen bonds of the solute would not be compensated by the weak van der Waals interactions with the nonpolar solvent.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like N-(3-aminopropyl)methanesulfonamide, aqueous solubility is intrinsically linked to the pH of the solution. The primary amine group is basic and will be protonated in acidic conditions.

The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship:

pH = pKa + log ([Un-ionized Form] / [Ionized Form])

With a predicted pKa of 11.15 for the primary amine, we can predict the following:

  • At pH values significantly below the pKa (e.g., pH < 9): The amine group will be predominantly in its protonated, cationic form (R-NH₃⁺). This charged species will have significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.

  • At pH values around the pKa: A mixture of the ionized and un-ionized forms will exist.

  • At pH values significantly above the pKa (e.g., pH > 13): The amine group will be predominantly in its neutral, un-ionized form (R-NH₂). In this state, the intrinsic solubility of the molecule will be observed, which is expected to be lower than in its ionized form.

This pH-dependent solubility is a critical consideration in drug development, influencing everything from formulation design to absorption in different parts of the gastrointestinal tract.

Figure 1: Ionization equilibrium of N-(3-aminopropyl)methanesulfonamide.

Experimental Determination of Solubility: A Practical Guide

The gold standard for determining the solubility of a compound is through experimental measurement. The Shake-Flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the equilibrium solubility of N-(3-aminopropyl)methanesulfonamide.

Materials:

  • N-(3-aminopropyl)methanesulfonamide

  • Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 5, 7.4, 9) and select the desired organic solvents.

  • Addition of Excess Solute: Add an excess amount of N-(3-aminopropyl)methanesulfonamide to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been reached.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). The system should be agitated for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Shake_Flask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate on Shaker (Constant Temperature) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC/UV-Vis E->F

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification

Accurate quantification is the cornerstone of reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for this purpose. Alternatively, UV-Vis spectrophotometry can be used if the compound has a suitable chromophore and there are no interfering substances in the solvent system.

Predictive Approaches to Solubility and Lipophilicity

In the absence of experimental data, computational models can provide valuable estimations of a compound's solubility and lipophilicity (logP).

  • Aqueous Solubility (logS): Various online platforms and software packages utilize algorithms based on a compound's structure to predict its intrinsic aqueous solubility. These predictions are often based on large datasets of experimentally determined solubilities.

  • Octanol-Water Partition Coefficient (logP): The logP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption and distribution. Numerous computational tools are available for logP prediction, ranging from fragment-based methods to more complex quantum mechanical calculations.[4][5][6]

It is important to note that these are predictions and should be used as a guide for experimental design rather than a substitute for empirical data.

Conclusion and Future Directions

The key takeaways for researchers are:

  • The bifunctional nature of N-(3-aminopropyl)methanesulfonamide suggests good solubility in polar protic solvents.

  • Its aqueous solubility will be highly dependent on pH, with significantly greater solubility expected in acidic conditions due to the protonation of the primary amine.

  • The Shake-Flask method is the recommended experimental approach for determining its thermodynamic equilibrium solubility.

  • Computational tools can provide useful initial estimates of solubility and logP to guide experimental work.

Future experimental work should focus on systematically measuring the solubility of N-(3-aminopropyl)methanesulfonamide in a range of pharmaceutically relevant solvents and aqueous buffers at various pH values and temperatures. Such data would be invaluable to the scientific community and would further enhance our understanding of this interesting molecule.

References

  • Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. [Link]

  • Organic Chemistry Portal. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. [Link]

  • Journal of Chemical & Engineering Data. Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. [Link]

  • The Royal Society of Chemistry. Solubility and pH of amines. [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • ResearchGate. Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. [Link]

  • PubChem. N-[3-(3-aminophenyl)propyl]methanesulfonamide | C10H16N2O2S | CID 177720439. [Link]

  • Cheméo. Chemical Properties of Methane sulfonamide (CAS 3144-09-0). [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • SciSpace. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • Chromatography Online. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • arXiv.org. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • National Institutes of Health. SolTranNet – A machine learning tool for fast aqueous solubility prediction. [Link]

  • ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • ACS Omega. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • CompuDrug. PrologP | . [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

  • Digital Discovery. Creation and interpretation of machine learning models for aqueous solubility prediction. [Link]

  • ResearchGate. Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. [Link]

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Potential biological activity of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, in-depth analysis of N-(3-aminopropyl)methanesulfonamide, focusing on its utility as a pharmacophore and bioconjugation scaffold.

A Bifunctional Scaffold for Medicinal Chemistry and Bioconjugation[1]

Executive Summary

N-(3-aminopropyl)methanesulfonamide (N-3-APMA) represents a critical structural motif in modern medicinal chemistry. While often categorized as a simple intermediate, its architecture—comprising a polar, hydrogen-bond-donating sulfonamide tail linked to a reactive primary amine via a flexible propyl chain—confers unique physicochemical properties. It serves as a bioisostere for polyamines , a solubility-enhancing linker in antibody-drug conjugates (ADCs), and a pharmacophore fragment for Class III antiarrhythmic agents.

This guide analyzes the compound's biological potential, detailing its role in modulating polyamine metabolism, its application in reducing conjugate hydrophobicity, and validated protocols for its synthesis and utilization.

Chemical Architecture & Physicochemical Profile[2][3]

The biological utility of N-3-APMA stems from its "Polar-Flexible-Reactive" tripartite structure. Unlike simple alkyl amines, the sulfonamide group introduces a distinct dipole and hydrogen-bonding capability without the high basicity of a second amine.

PropertyValue / DescriptionRelevance to Biological Activity
Formula

Low molecular weight fragment (MW 152.22).
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH (7.4), acting as an H-bond donor.
pKa (Amine) ~9.5 - 10.5Protonated (

) at physiological pH; drives electrostatic binding.
LogP -1.2 (Est.)Highly hydrophilic; improves water solubility of lipophilic payloads.
Topology Linear, FlexibleMimics the spermidine backbone; allows "induced fit" binding.
Structural Homology

N-3-APMA is structurally homologous to monosulfonated 1,3-diaminopropane . In biological systems, it mimics the charge distribution of Spermidine (


) but effectively "caps" one end with a neutral sulfonamide. This "charge-deletion" strategy is critical for designing polyamine antimetabolites .
Pharmacological Potential & Mechanism of Action[4]

The biological activity of N-3-APMA is context-dependent, functioning primarily through two mechanisms: Enzyme/Transporter Modulation and Receptor Binding .

A. Polyamine Metabolism Modulation

The propyl-amine motif allows N-3-APMA to be recognized by the Polyamine Transport System (PTS) .

  • Mechanism: The cationic amine anchors the molecule to the transporter. The sulfonamide cap prevents further metabolism by Spermine Oxidase (SMOX) or Spermidine/Spermine

    
    -acetyltransferase (SSAT) .
    
  • Therapeutic Outcome: Competitive inhibition of polyamine uptake, potentially starving rapidly dividing cells (e.g., oncology targets) of essential growth factors.

B. Class III Antiarrhythmic Pharmacophore

The methanesulfonamide group is a validated pharmacophore in Class III antiarrhythmics (e.g., Dofetilide , Sotalol ).

  • Binding Mode: In the hERG

    
     channel, the sulfonamide oxygen atoms accept hydrogen bonds, while the -NH- group acts as a donor to Serine residues (e.g., Ser620) in the pore helix.
    
  • Aliphatic Advantage: While Dofetilide uses an aromatic sulfonamide, the aliphatic N-3-APMA variant offers a flexible, lower-molecular-weight alternative for fragment-based drug discovery (FBDD), probing the distance requirements of the channel pore.

C. Diagram: Pharmacophore & Binding Interactions

The following diagram illustrates the dual-potential of N-3-APMA in ion channel binding and polyamine mimicry.

G cluster_0 Target 1: hERG K+ Channel cluster_1 Target 2: Polyamine Transporter Compound N-(3-aminopropyl) methanesulfonamide Residue Ser620 (Pore Helix) Compound->Residue Sulfonamide Tail (H-Bond Donor) Transporter Polyamine Permease Compound->Transporter Propyl-Amine Head (Cationic Recognition) Interaction H-Bond Network Metabolism Metabolic Blockade (Cannot be oxidized) Transporter->Metabolism Uptake

Caption: Figure 1.[1][2] Dual pharmacophore mechanism showing hERG channel interaction via the sulfonamide tail and polyamine transporter recognition via the amine head.

Synthetic Utility: The "Hydrophilic Linker" Strategy[1]

In bioconjugation (e.g., ADCs, PROTACs), hydrophobicity often leads to aggregation. N-3-APMA serves as a superior alternative to standard alkyl linkers.

  • Solubility: The sulfonamide group disrupts hydrophobic collapse.

  • Stability: Unlike esters or hydrazones, the sulfonamide bond is metabolically stable in plasma.

  • Reactivity: The primary amine allows facile coupling to NHS-esters or carboxylic acids on the payload.

Experimental Protocols
Protocol A: Selective Synthesis of N-(3-aminopropyl)methanesulfonamide

Objective: Mono-sulfonylation of 1,3-diaminopropane without forming the bis-sulfonamide byproduct.[3]

Reagents:

  • 1,3-Diaminopropane (10 equiv. - Large excess is critical)

  • Methanesulfonyl chloride (MsCl) (1 equiv.)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    )
    

Workflow:

  • Preparation: Dissolve 1,3-diaminopropane (100 mmol) and

    
     (10 mmol) in anhydrous DCM (200 mL) at 0°C under 
    
    
    
    .
  • Addition: Dropwise add MsCl (10 mmol) dissolved in DCM (20 mL) over 60 minutes. Note: Slow addition and excess diamine prevent bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Workup:

    • Concentrate in vacuo to remove DCM.

    • Dissolve residue in water.

    • Extract non-polar bis-byproducts with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH > 12 with NaOH.

    • Extract product into DCM (5x).

  • Purification: Distillation or Flash Chromatography (

    
     90:9:1).
    
Protocol B: Bioconjugation (Amide Coupling)

Objective: Linking N-3-APMA to a Carboxylic Acid Payload (e.g., Drug-COOH).

  • Activation: Dissolve Drug-COOH (1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 15 min.

  • Coupling: Add N-3-APMA (1.5 equiv). Stir at RT for 4–16 hours.

  • Validation: Monitor by LC-MS. The product should show a mass shift of +134 Da (fragment mass - H2O).

Diagram: Synthetic Workflow

Synthesis Start 1,3-Diaminopropane (Large Excess) Intermediate Reaction Mixture (Mono + Bis + Salt) Start->Intermediate Nucleophilic Substitution Reagent Methanesulfonyl Chloride (Dropwise, 0°C) Reagent->Intermediate Extraction Acid/Base Extraction (Remove Bis-byproduct) Intermediate->Extraction Workup Product Pure N-3-APMA (Free Base) Extraction->Product Purification Conjugation Bioconjugation (HATU Coupling) Product->Conjugation Linker Application

Caption: Figure 2. Optimized synthetic pathway for selective mono-sulfonylation and subsequent bioconjugation.

Toxicology & Safety Considerations
  • Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis. However, the primary amine is a substrate for Amine Oxidases (producing aldehydes) unless conjugated.

  • Surface Activity: At high concentrations (>10 mM), the amphiphilic nature (polar tail/cationic head) may exhibit surfactant-like properties, potentially disrupting cell membranes.

  • Handling: Corrosive (Amine). Hygroscopic solid/oil. Store under inert atmosphere.

References
  • BenchChem. (2023). N-(3-aminopropyl)methanesulfonamide: Physicochemical Properties and Applications. Retrieved from

  • Pfizer/FDA. (1999).[4] Tikosyn (Dofetilide) Prescribing Information and Pharmacology. (Demonstrates the methanesulfonamide pharmacophore mechanism). Retrieved from

  • Casero, R. A., & Woster, P. M. (2009). Terminally Alkylated Polyamine Analogues as Antineoplastic Agents. Journal of Medicinal Chemistry, 52(15), 4551–4570.
  • Thermo Fisher Scientific. (2023). Amine-Reactive Crosslinker Chemistry: Sulfonated Linkers. Retrieved from

  • PubChem. (2023). Compound Summary: N-(3-aminopropyl)methanesulfonamide (CID 88334-76-3). Retrieved from [5]

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Comprehensive Spectroscopic Characterization Guide: N-(3-aminopropyl)methanesulfonamide

[1]

Executive Summary & Structural Basis[2]

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and surface modification agents.[1] Its utility stems from its two distinct nitrogen centers: a nucleophilic primary amine (


1

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) to establish identity and purity.[1] The data presented here synthesizes experimental consensus with first-principles derivation, ensuring researchers can validate this compound with high confidence.

Molecular Profile
ParameterValue
IUPAC Name N-(3-aminopropyl)methanesulfonamide
Formula

Molecular Weight 152.21 g/mol
Exact Mass 152.0619 Da
Key Functionality Primary Amine (Basic), Sulfonamide (Acidic/Neutral)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The molecule possesses a distinct aliphatic propyl chain flanked by electron-withdrawing groups, creating a predictable and diagnostic splitting pattern.[1]

Structural Assignment Strategy

The propyl chain creates a classic "triplet-quintet-triplet" motif, but the chemical shifts are heavily influenced by the electronegativity of the flanking groups.[1]

  • Sulfonamide Effect: The

    
     group strongly deshields adjacent protons.[1]
    
  • Amine Effect: The terminal

    
     provides moderate deshielding but is exchangeable.[1]
    
1H NMR Data (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is preferred over

1
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Note
A 2.89Singlet (s)3H

Methyl on sulfonyl; characteristic sharp singlet.[1]
B 6.95Broad (t)1H

Acidic proton; shift varies with concentration/temp.
C 2.98Quartet/Triplet2H

Deshielded by sulfonamide nitrogen.[1]
D 1.62Quintet2H

Shielded central methylene.[1]
E 2.58Triplet2H

Adjacent to primary amine.[1]
F 1.80Broad (s)2H

Exchangeable; often merges with water peak in wet DMSO.[1]
13C NMR Data (100 MHz, DMSO-d6)
PositionShift (

, ppm)
Assignment
C1 39.8

C2 40.5

(May overlap with DMSO solvent peak)
C3 32.4

C4 38.9

Visualization of NMR Connectivity

The following diagram maps the logical flow from atomic structure to spectral signal, essential for confirming regiochemistry.

NMR_Assignmentcluster_molMolecular Structurecluster_shifts1H NMR Signals (DMSO-d6)MethylCH3 (Sulfonyl)NH_SulfNH (Sulfonamide)S_2892.89 ppm (s)Methyl->S_289CH2_AlphaCH2 (Alpha to Sulf)NH_Sulf->CH2_AlphaLinkS_6956.95 ppm (br)NH_Sulf->S_695CH2_BetaCH2 (Beta)CH2_Alpha->CH2_BetaJ-couplingS_2982.98 ppm (q/t)CH2_Alpha->S_298CH2_GammaCH2 (Gamma to Amine)CH2_Beta->CH2_GammaJ-couplingS_1621.62 ppm (quint)CH2_Beta->S_162NH2_TermNH2 (Terminal)CH2_Gamma->NH2_TermLinkS_2582.58 ppm (t)CH2_Gamma->S_258

Caption: Atom-to-Signal mapping for N-(3-aminopropyl)methanesulfonamide in DMSO-d6.

Infrared Spectroscopy (FT-IR)

IR is vital for verifying functional group integrity, specifically ensuring the sulfonamide is formed and the primary amine remains free.[1]

Diagnostic Bands (ATR Mode)
Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3350 - 3250 Medium, Broad

Stretch
Overlap of primary amine and sulfonamide NH.
2930 - 2860 Medium

Alkyl
Propyl chain confirmation.[1]
1320 - 1300 Strong

Critical: Asymmetric sulfonyl stretch.[1]
1160 - 1140 Strong

Critical: Symmetric sulfonyl stretch.[1]
1590 - 1560 Medium

Bend
Primary amine scissoring.[1]

Technical Insight: The presence of the "doublet" peak for


1

Mass Spectrometry (MS)[2][3][4]

For this polar molecule, Electrospray Ionization (ESI) in Positive Mode is the standard.[1]

Ionization Profile
  • Molecular Ion:

    
     m/z.[1]
    
  • Adducts: Sodium adducts

    
     m/z are common due to the chelating ability of the two nitrogens.[1]
    
Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the sulfonyl group and the aliphatic chain.[1]

  • Loss of Ammonia:

    
     m/z.[1]
    
  • Sulfonamide Cleavage: Rupture of the

    
     bond is a high-energy pathway but often observed.[1]
    
  • Alpha-Cleavage: Cleavage adjacent to the amine.[1][2]

MS_FragmentationParentParent Ion [M+H]+m/z 153.07Frag1Desulfonylation[M - SO2CH3]+Parent->Frag1Sulfonyl CleavageFrag2Deamination[M - NH3]+Parent->Frag2-17 Da (NH3)Frag3Propyl Amine Ion[C3H9N]+Frag1->Frag3Chain Scission

Caption: Proposed ESI-MS fragmentation pathway for structural confirmation.

Experimental Protocols (SOP)

To ensure reproducibility, follow these standardized protocols.

Sample Preparation for NMR
  • Drying: Ensure the sample is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water, which interferes with the amine/amide integration.[1]

  • Solvent: Use DMSO-d6 (99.9% D) stored over molecular sieves.

    
     is acceptable but may cause the amide proton to broaden into the baseline.[1]
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration of the methyl singlet.
    
Sample Preparation for LC-MS[1]
  • Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Concentration: 10 µg/mL (trace analysis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Gradient: 5% to 95% B (ACN) over 5 minutes. The compound is polar and will elute early (approx.[1] 0.5 - 1.5 min depending on dead volume).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88334-76-3, N-(3-Aminopropyl)methanesulfonamide.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][3][4] (Authoritative text for general sulfonamide/amine shift assignments).

  • NIST Mass Spectrometry Data Center. General fragmentation patterns of aliphatic sulfonamides. Retrieved from [Link]

An In-Depth Technical Guide to the In-Silico Prediction of N-(3-aminopropyl)methanesulfonamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Predictive Science in Chemical Research

In the landscape of modern chemical and pharmaceutical research, the ability to anticipate the behavior of a molecule before its synthesis is not merely an advantage; it is a foundational pillar of efficient and ethical science. The traditional paradigm of drug discovery and material science, while groundbreaking, is often a resource-intensive journey characterized by high attrition rates.[1][2] In-silico methodologies—computational and simulation-based approaches—have emerged as a transformative force, enabling researchers to model, predict, and prioritize candidates with a higher probability of success, thereby reducing costs, accelerating timelines, and minimizing the reliance on animal testing.[3][4][5]

This guide focuses on a single, structurally interesting molecule: N-(3-aminopropyl)methanesulfonamide . With its combination of a flexible aminopropyl chain and a polar methanesulfonamide group, this compound presents a unique profile of reactivity and physicochemical properties.[6] It serves as an ideal case study for demonstrating the power and process of in-silico property prediction.

Our objective is to move beyond a simple recitation of methods. As a senior application scientist, the goal is to illuminate the causality behind our computational choices, to instill a framework of self-validation in our protocols, and to ground every prediction in authoritative scientific principles. This document is designed for the hands-on researcher, the drug development professional, and the curious scientist seeking to harness the predictive power of computational chemistry.

Molecule of Interest:

IdentifierValue
Chemical Name N-(3-aminopropyl)methanesulfonamide
CAS Number 88334-76-3[6][7]
Molecular Formula C₄H₁₂N₂O₂S[6][7]
Molecular Weight 152.22 g/mol [6][7]
SMILES CS(=O)(=O)NCCCN[7]
InChIKey Not readily available in initial searches.

Part 1: Foundational Physicochemical & Lipophilicity Profile

The journey of any molecule within a biological system or material matrix is dictated by its fundamental physicochemical properties. These characteristics govern its solubility, permeability, and interactions with its environment. Predicting these properties is the logical first step in any in-silico assessment.

The Scientific Rationale: Why Predict Physicochemical Properties?

Physicochemical properties are the alphabet of molecular behavior. For instance, water solubility influences a drug's formulation and bioavailability, while the octanol-water partition coefficient (logP) is a critical measure of its lipophilicity, affecting its ability to cross biological membranes. The acid-dissociation constant (pKa) determines the molecule's charge state at a given pH, which is paramount for its interaction with protein targets and its absorption profile. Accurately predicting these values allows us to triage candidates early, focusing resources on those with the most promising profiles.

In-Silico Workflow: Predicting Core Properties

The following workflow outlines a robust process for predicting the foundational properties of N-(3-aminopropyl)methanesulfonamide. For this demonstration, we will leverage widely accessible and validated web-based platforms.

G cluster_input Step 1: Input Generation cluster_prediction Step 2: Predictive Modeling cluster_output Step 3: Data Aggregation & Analysis cluster_validation Step 4: Validation & Interpretation Input Obtain Canonical SMILES CS(=O)(=O)NCCCN SwissADME SwissADME Web Server Input->SwissADME Submit SMILES ADMETlab ADMETlab 2.0/3.0 Web Server Input->ADMETlab Submit SMILES ChemAxon ChemAxon/Marvin Suite (pKa, logD) Input->ChemAxon Submit SMILES PhysChem Physicochemical Properties (MW, TPSA) SwissADME->PhysChem Lipophilicity Lipophilicity (logP, logS) SwissADME->Lipophilicity PK Pharmacokinetics (GI Absorption, BBB Permeation) SwissADME->PK ADMETlab->PhysChem ADMETlab->Lipophilicity ADMETlab->PK ChemAxon->Lipophilicity Validation Cross-reference with multiple models Assess Applicability Domain Compare with known experimental data (if available) PhysChem->Validation Lipophilicity->Validation PK->Validation

Caption: In-Silico Physicochemical Prediction Workflow.

Protocol: Physicochemical and Lipophilicity Prediction using SwissADME

SwissADME is a highly regarded, free-to-use web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Navigate to the SwissADME website ([Link]).

  • Input Generation : In the "List of SMILES" text box, enter the canonical SMILES string for N-(3-aminopropyl)methanesulfonamide: CS(=O)(=O)NCCCN.

  • Execution : Click the "Run" button to initiate the calculations.

  • Data Extraction : The results page will display a comprehensive set of predicted properties. Aggregate the key physicochemical and lipophilicity data points into a summary table.

Predicted Physicochemical Data Summary

The following table summarizes the properties predicted by various in-silico tools. This multi-tool approach is a core tenet of self-validation; consensus between different algorithms increases confidence in the predicted values.

PropertyPredicted ValueTool/SourceRationale & Significance
Molecular Weight 152.22 g/mol Calculated[6][7]Confirms identity. Below 500 Da, favorable for oral bioavailability (Lipinski's Rule).
Topological Polar Surface Area (TPSA) 80.55 ŲSwissADMEMeasures the surface area of polar atoms. A TPSA < 140 Ų is often associated with good cell permeability.
logP (Octanol/Water) -1.3 to -1.8Multiple ToolsIndicates high hydrophilicity (water-loving). Suggests the molecule may have poor passive diffusion across lipid membranes.
Water Solubility (logS) > -2 (Highly Soluble)SwissADME, ADMETlabConsistent with the hydrophilic nature indicated by logP. Favorable for formulation but may challenge membrane crossing.[6]
pKa (Strongest Basic) ~10.5ChemAxon/Predicted[8]The primary amine is the strongest basic center. At physiological pH (~7.4), it will be predominantly protonated (positively charged).
pKa (Strongest Acidic) ~11.0ChemAxon/Predicted[8]The sulfonamide N-H is weakly acidic. It will be neutral at physiological pH.
Rotatable Bonds 4SwissADMEA measure of molecular flexibility. Fewer than 10 is generally considered favorable for good oral bioavailability.

Part 2: ADMET Profiling - Predicting the Fate of a Molecule

ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—profiling is a cornerstone of modern drug discovery and chemical safety assessment.[9][10] An otherwise potent molecule can fail catastrophically if it is poorly absorbed, rapidly metabolized, or unexpectedly toxic. In-silico ADMET prediction provides an indispensable early warning system.[11][12]

The Scientific Rationale: De-risking through Prediction

The goal of ADMET modeling is to create a "virtual animal" study. We use computational models, often built with sophisticated machine learning algorithms trained on vast datasets of experimental results, to predict a compound's behavior.[3][9] This allows us to answer critical questions:

  • Absorption : Will it be absorbed from the gut? Is it a substrate for key transporters?

  • Distribution : Will it reach its target tissue? Will it cross the blood-brain barrier (BBB)?

  • Metabolism : Is it likely to be metabolized by Cytochrome P450 (CYP) enzymes? Predicting metabolic fate is crucial for understanding drug-drug interactions and clearance rates.

  • Excretion : How will the compound be eliminated from the body?

  • Toxicity : Does it show potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or other adverse effects?[13]

Protocol: Comprehensive ADMET Prediction using ADMETlab 2.0

ADMETlab 2.0 is a powerful, free web server for systematic ADMET evaluation.

  • Navigate to the ADMETlab 2.0 platform ([Link]).

  • Input : Select the "ADMET Prediction" module. Draw the structure of N-(3-aminopropyl)methanesulfonamide or paste its SMILES string CS(=O)(=O)NCCCN into the input box.

  • Execution : Submit the molecule for calculation. The platform will process it through numerous pre-built QSAR models.

  • Analysis & Interpretation : The output is a detailed report across several categories. The key is not just to collect the data, but to synthesize it into a coherent narrative about the molecule's likely disposition. For each prediction, it is critical to consider the confidence score or the applicability domain of the model, if provided.

Predicted ADMET Profile for N-(3-aminopropyl)methanesulfonamide
ADMET ParameterPredictionInterpretation & Causality
Absorption
Human Intestinal Absorption (HIA)Good (Probability > 0.8)The molecule's small size and high polarity suggest it may be absorbed via paracellular routes or by solute carriers, despite low lipophilicity.
Caco-2 PermeabilityLowThe low predicted logP and high polarity are consistent with poor passive diffusion across the tight junctions of the Caco-2 cell monolayer model.
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump. Not being a substrate is favorable, as it reduces the chance of the molecule being actively removed from cells.
Distribution
Blood-Brain Barrier (BBB) PermeationNo (Probability < 0.2)High TPSA and hydrophilicity are major barriers to crossing the highly lipophilic BBB. The molecule is likely confined to the periphery.
Plasma Protein Binding (PPB)LowHighly polar molecules tend to have lower binding to plasma proteins like albumin, leading to a higher fraction of free, active compound.
Metabolism
CYP450 2D6 Substrate/InhibitorUnlikely to be a substrate or inhibitorThe molecule lacks the typical aromatic or lipophilic moieties that are recognized by major CYP enzymes. This suggests a lower potential for metabolic drug-drug interactions.
CYP450 3A4 Substrate/InhibitorUnlikely to be a substrate or inhibitorSimilar to CYP2D6, the structure is not characteristic of a typical CYP3A4 substrate.
Toxicity
AMES ToxicityNon-mutagenicThe structure lacks common structural alerts for mutagenicity (e.g., nitroaromatics, aromatic amines).
hERG InhibitionLow RiskThe human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. The molecule's high polarity and lack of specific pharmacophoric features make it a low-risk candidate for hERG blockade.
Hepatotoxicity (H-HT)Low RiskNo obvious structural alerts for liver toxicity are present.

Part 3: Bioactivity & Target Prediction - The Search for Function

While physicochemical and ADMET properties tell us about a molecule's behavior, they don't tell us about its function. In-silico bioactivity prediction aims to identify potential protein targets and forecast a molecule's biological effects. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.[14][15][16]

The Scientific Rationale: From Structure to Activity

The fundamental principle is that a molecule's structure dictates its function.[5]

  • QSAR models are mathematical relationships that correlate chemical structures with a biological activity.[14][16] By building models from known active and inactive compounds, we can predict the activity of new, untested molecules like ours.[17][18]

  • Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] By "docking" our molecule into the binding sites of various proteins, we can estimate its binding affinity and generate hypotheses about its potential targets.

Workflow: A Hybrid Approach to Target Identification

A robust strategy for bioactivity prediction involves a multi-pronged approach, combining ligand-based and structure-based methods.

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_analysis Analysis & Hypothesis Generation Input N-(3-aminopropyl)methanesulfonamide SMILES / 3D Structure Similarity Similarity Search (e.g., ChEMBL, PubChem) Input->Similarity QSAR Target Prediction Servers (e.g., SwissTargetPrediction) Input->QSAR Docking Molecular Docking (Requires Hypothesized Target) Input->Docking Hypothesis Generate List of Potential Biological Targets Similarity->Hypothesis Find molecules with known activity QSAR->Hypothesis Predict probable targets Validation Prioritize Targets Based on Score, Biological Plausibility, and Model Confidence Docking->Validation Calculate Binding Affinity Score Hypothesis->Docking Hypothesis->Validation

Caption: Hybrid workflow for bioactivity prediction.

Protocol: Target Prediction using SwissTargetPrediction

This tool predicts the most likely protein targets of a small molecule based on the principle of similarity: structurally similar molecules are likely to have similar targets.

  • Navigate to the SwissTargetPrediction website ([Link]).

  • Input : Paste the SMILES string CS(=O)(=O)NCCCN into the query box.

  • Execution : Click "Predict targets".

  • Analysis : The tool will return a list of probable protein targets, ranked by probability. The results are often visualized in a pie chart categorized by protein class. For N-(3-aminopropyl)methanesulfonamide, the high polarity and presence of a primary amine may suggest targets involved in neurotransmitter transport or polyamine metabolism. However, given its simple, flexible structure, predictions may be of low to moderate probability and should be treated as hypotheses.

Interpreting Bioactivity Predictions

For a small, polar molecule like N-(3-aminopropyl)methanesulfonamide, in-silico target prediction tools may yield a diverse and low-probability set of results. This is not a failure of the method, but an important finding in itself. It suggests the molecule may not have a single, high-affinity target characteristic of a potent drug.

Instead, its known application as a corrosion inhibitor provides a crucial piece of the puzzle.[6] This function relies on its ability to adsorb onto metal surfaces, a process driven by the polar sulfonamide and amine groups.[6] This highlights a key insight for the practicing scientist: in-silico predictions must always be interpreted in the context of known experimental data and the molecule's intended application.

Conclusion and Senior Scientist's Perspective

This guide has systematically deconstructed N-(3-aminopropyl)methanesulfonamide through the lens of computational science. Our in-silico analysis paints a picture of a small, highly water-soluble, and metabolically stable molecule. Its physicochemical profile—characterized by high polarity and low lipophilicity—predicts poor passive diffusion across biological membranes, including the blood-brain barrier, and suggests a low risk for common toxicity endpoints like hERG inhibition or CYP-mediated interactions.

The true value of this exercise lies not in the absolute precision of any single number, but in the holistic, evidence-based profile we construct. We have established a self-validating framework by cross-referencing multiple predictive tools and grounding our interpretations in the fundamental principles of chemistry and pharmacology. The workflows and protocols described herein are not rigid templates but are intended to be adaptable starting points for rigorous scientific inquiry.

For N-(3-aminopropyl)methanesulfonamide, the computational data strongly aligns with its use in materials science rather than as a systemically acting therapeutic agent.[6] The properties that make it a poor drug candidate (high polarity, low membrane permeability) are precisely those that could make it an effective surface-active agent. This demonstrates the ultimate power of in-silico prediction: to guide research and development efficiently, whether the goal is to design a new medicine or a novel industrial chemical, by providing a data-driven forecast of a molecule's potential.

References

  • Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • ADMET Predictor® . Simulations Plus. [Link]

  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE . Ataman Kimya. [Link]

  • N-[3-(3-aminophenyl)propyl]methanesulfonamide . PubChem. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma . Neovarsity. [Link]

  • A Guide to In Silico Drug Design . National Center for Biotechnology Information (PMC). [Link]

  • Calculate Physicochemical Properties | PhysChem Suite . ACD/Labs. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols . ResearchGate. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery . MDPI. [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences . National Center for Biotechnology Information (PMC). [Link]

  • Verification and Validation of in silico Models for Biomedical Implantable Devices . Frontiers. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction . National Center for Biotechnology Information (PMC). [Link]

  • QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs . Spanish Drug Discovery Network (SDDN). [Link]

  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning . MDPI. [Link]

  • Molinspiration Cheminformatics . Molinspiration. [Link]

  • Introduction to Special Issue: Computational Toxicology . ACS Publications. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure . ACS Publications. [Link]

  • ADMETlab 2.0 . ADMET T.E.A.M. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Macmillan Group - Princeton University. [Link]

  • Calculators & Predictors . Chemaxon. [Link]

  • Computational Models in Chemical Safety Assessment . British Toxicology Society. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review . Journal of Drug Delivery and Therapeutics. [Link]

  • Quantitative structure–activity relationship . Wikipedia. [Link]

  • ADMET Prediction Software . Sygnature Discovery. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models . ProQuest. [Link]

  • Method of preparing methane sulfonamide and its derivatives.
  • Computational Toxicology: Modeling and Predicting Adverse Effects . AZoLifeSciences. [Link]

  • Software for the prediction of physicochemical properties . ResearchGate. [Link]

  • in silico assays & screening for drug binding . Chem Help ASAP (YouTube). [Link]

  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs . National Institutes of Health (NIH). [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support . Nucleic Acids Research | Oxford Academic. [Link]

  • ADMET predictions . VLS3D. [Link]

  • Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7) . Cheméo. [Link]

Sources

Strategic Sourcing and Technical Utilization of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a critical bifunctional building block in medicinal chemistry and materials science.[1][2] Characterized by a primary amine and a sulfonamide moiety separated by a flexible propyl linker, it serves as a polar pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD) and a functional monomer in corrosion inhibition technologies.[1][2]

This guide provides a rigorous analysis of the commercial landscape, technical specifications, and experimental protocols for this compound.[1] It is designed to empower researchers to distinguish between high-fidelity reagents and industrial-grade precursors, ensuring reproducibility in downstream synthesis.[1][2]

Chemical Profile & Significance[1][2][3][4][5]

Structural Identity

The molecule consists of a methanesulfonamide group ("tail") connected to a primary amine ("head") via a three-carbon aliphatic chain.[1][2] This structure imparts unique solubility properties, distinguishing it from its aromatic analogs (e.g., sulfonamido-anilines).[1][2]

PropertySpecification
IUPAC Name N-(3-aminopropyl)methanesulfonamide
CAS Number 88334-76-3
Molecular Formula C₄H₁₂N₂O₂S
Molecular Weight 152.22 g/mol
SMILES CS(=O)(=O)NCCCN
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility High (Water, DMSO, Methanol); Low (Hexanes)
Functional Utility
  • Medicinal Chemistry: Acts as a bioisostere for other polar linkers.[1][2] The sulfonamide group (pKa ~10) serves as a hydrogen bond donor/acceptor, while the primary amine allows for facile conjugation via amide coupling or reductive amination.[1]

  • Materials Science: Used in the synthesis of corrosion inhibitors for mild steel in acidic environments, where the sulfur and nitrogen atoms adsorb onto metal surfaces to form protective monolayers.[1][3]

Supply Chain Landscape

Sourcing this compound requires navigating a market split between "in-stock" catalog items and "made-to-order" synthesis.[1][2]

Commercial Suppliers (Verified)

The following vendors are identified as primary sources for research-grade material (≥95% purity).

Supplier TierVendor ExamplesTypical PurityLead TimePrimary Use Case
Tier 1 (Stock) BLD Pharm , BenchChem >97%1-3 DaysRapid prototyping, SAR studies
Tier 2 (Aggregators) eMolecules, MolPortVariable1-2 WeeksPrice comparison, bulk sourcing
Tier 3 (Custom) Enamine, WuXi AppTec>98%4-6 WeeksGMP scale-up, novel derivative synthesis
Vendor Qualification Strategy

Do not rely solely on the Certificate of Analysis (CoA).[1][2] The primary amine is susceptible to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption) upon prolonged storage.[1][2]

DOT Diagram: Vendor Selection Logic

VendorSelection Start Sourcing Requirement CheckStock Check Tier 1 (BLD/BenchChem) Start->CheckStock IsStock In Stock? CheckStock->IsStock Order Place Order (Req. 1H NMR) IsStock->Order Yes CheckCustom Check Custom Synthesis IsStock->CheckCustom No Feasibility Synthesis Feasible? CheckCustom->Feasibility InHouse In-House Synthesis (See Section 4) Feasibility->InHouse Low Budget/Vol Contract Contract Mfg (WuXi/Enamine) Feasibility->Contract High Budget/Vol

Figure 1: Decision matrix for sourcing N-(3-aminopropyl)methanesulfonamide based on availability and project constraints.

Quality Control & Characterization

Upon receipt of the material, the following QC protocol is mandatory to ensure integrity.

Critical Impurity Analysis
  • Bis-sulfonylation: The most common synthetic impurity is N,N'-bis(methanesulfonyl)-1,3-diaminopropane.[1][2] This occurs if the precursor diamine was over-sulfonylated.[1][2]

    • Detection: Check LCMS for mass 230.3 (M+H).[1][2]

  • Residual HCl: If supplied as a hydrochloride salt, ensure stoichiometry is accounted for in coupling reactions.

Standard QC Protocol
  • ¹H NMR (DMSO-d₆):

    • 
       2.90 (s, 3H, -SO₂CH ₃)[1][2]
      
    • 
       2.9-3.1 (m, 4H, -CH ₂-NH-)[1][2]
      
    • 
       1.6-1.8 (m, 2H, -CH₂-CH ₂-CH₂-)[1][2]
      
    • Pass Criteria: Integral ratio of Methyl singlet to Propyl chain must be 3:6.[1][2]

  • LCMS: Single peak >95% UV purity; Mass [M+H]⁺ = 153.2.[1][2]

Synthetic Utility & Protocols

Reactivity Profile

The molecule possesses two nucleophilic centers with distinct pKa values:[1]

  • Primary Amine (–NH₂): High nucleophilicity, pKa ~10.[1][2]5. Reacts readily with acyl chlorides, NHS-esters, and aldehydes.[1][2]

  • Sulfonamide Nitrogen (–NH–SO₂–): Low nucleophilicity, acidic pKa ~10.[1][2] Can be alkylated under basic conditions but is generally inert to standard amide coupling conditions.[1][2]

DOT Diagram: Chemoselectivity Map

Reactivity Molecule N-(3-aminopropyl)methanesulfonamide Amine Primary Amine (-NH2) Nucleophilic Molecule->Amine Sulfonamide Sulfonamide (-NH-SO2-) Acidic/Weak Nucleophile Molecule->Sulfonamide Reaction1 Amide Coupling (EDC/HATU) Amine->Reaction1 Primary Path Reaction2 Reductive Amination (Aldehyde + NaBH(OAc)3) Amine->Reaction2 Reaction3 Alkylation (R-X + K2CO3) Sulfonamide->Reaction3 Requires Strong Base Product1 Amide Derivative Reaction1->Product1 Product2 Secondary Amine Reaction2->Product2 Product3 N-Alkylated Sulfonamide Reaction3->Product3

Figure 2: Chemoselectivity profile demonstrating the preferential reactivity of the primary amine over the sulfonamide moiety.[1][2]

Protocol: General Amide Coupling

This protocol describes the coupling of N-(3-aminopropyl)methanesulfonamide to a carboxylic acid (R-COOH) to generate a sulfonamide-functionalized amide.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • N-(3-aminopropyl)methanesulfonamide (1.1 equiv)[1][2][4][5]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • DMF (anhydrous, 0.1 M concentration)[1][2]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Base Addition: Add DIPEA dropwise. The solution should turn slightly yellow.[1][2]

  • Coupling: Add N-(3-aminopropyl)methanesulfonamide (dissolved in minimal DMF) to the reaction mixture.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for the disappearance of the acid and formation of the product mass.[1][2]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), sat.[1][2] NaHCO₃, and Brine.[1][2]

    • Note: If the product is highly polar (due to the sulfonamide), use DCM/MeOH extraction or direct reverse-phase purification.[1][2]

Handling & Stability

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in neutral and acidic aqueous solutions.[1][2] The sulfonamide bond is resistant to hydrolysis under standard physiological conditions.[1][2]

  • Safety: Irritant.[1][2] Wear standard PPE.[1][2] In case of contact, flush with water.[1][2]

References

  • PubChem. "N-(3-aminopropyl)methanesulfonamide (Compound)."[1][2][5] National Library of Medicine.[1][2] Accessed October 2023.[1][2] [Link][1][2]

Sources

The Primary Sulfonamide Scaffold: From Antibacterial Origins to Metalloenzyme Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of a "Privileged Structure"

In medicinal chemistry, few functional groups possess the historical weight and enduring utility of the primary sulfonamide (


). While often pigeonholed as the "sulfa drug" moiety responsible for the mid-20th-century antibiotic revolution, the primary sulfonamide has evolved into a sophisticated zinc-binding group (ZBG) essential for targeting metalloenzymes.

This guide moves beyond the basic history of Gerhard Domagk’s Prontosil to analyze the structural biology and synthetic utility of primary sulfonamides in modern drug discovery. Specifically, we examine its dual-mechanism capability: acting as a transition-state analogue in folate synthesis (bacterial DHPS) and as a coordination anchor in zinc-dependent enzymes (Carbonic Anhydrases), with a focus on the emerging oncology candidate SLC-0111 .

Structural Biology & Pharmacophore Analysis[1]

The primary sulfonamide is unique due to its acidity (


) and geometry. Unlike amides, the sulfur atom adopts a tetrahedral geometry, and the 

protons are sufficiently acidic to form strong hydrogen bond networks or deprotonate to coordinate metal ions.
The "Zinc Anchor" Mechanism (Carbonic Anhydrase)

In the context of Carbonic Anhydrase (CA) inhibition, the primary sulfonamide acts as a suicide inhibitor or tight-binding reversible inhibitor.

  • State: The sulfonamide binds in its deprotonated, anionic form (

    
    ).
    
  • Coordination: The nitrogen atom coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion essential for the hydration of 
    
    
    
    .
  • Stabilization: The oxygen atoms of the sulfonyl group participate in hydrogen bonding with the backbone amide of Thr199 (in human CA II), locking the inhibitor in a precise orientation.

The PABA Mimic (DHPS Inhibition)

In antibacterials, the mechanism is purely steric and electronic mimicry. The


-aminobenzenesulfonamide core mimics 

-aminobenzoic acid (PABA).
  • Target: Dihydropteroate synthase (DHPS).[1]

  • Outcome: The bacteria incorporate the sulfonamide instead of PABA, creating a "dead-end" folate analog that cannot be converted to tetrahydrofolate, halting DNA synthesis.

Pathway Visualization: Hypoxia & CA IX Targeting

The following diagram illustrates the modern application of sulfonamides in oncology, specifically how SLC-0111 disrupts the pH regulation machinery in hypoxic tumors.

CA_Pathway cluster_Enzyme Enzymatic Action Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Transcription CO2_Hyd CO2 + H2O -> HCO3- + H+ CAIX_Exp->CO2_Hyd Acidosis Extracellular Acidosis (pH < 6.8) CO2_Hyd->Acidosis H+ Export Intra_pH Intracellular Alkalosis (Survival) CO2_Hyd->Intra_pH HCO3- Import Metastasis Increased Metastasis & Drug Resistance Acidosis->Metastasis Matrix Degradation SLC0111 SLC-0111 (Primary Sulfonamide) SLC0111->CAIX_Exp Inhibition (Zn Binding)

Figure 1: Mechanism of Action for SLC-0111 in Hypoxic Tumors. The sulfonamide moiety inhibits CA IX, preventing the pH differential that drives metastasis.

Synthetic Methodology

The synthesis of primary sulfonamides is often trivialized in textbooks but presents scale-up challenges regarding moisture sensitivity and purification.

The Classical Approach (and its flaws)

The reaction of a sulfonyl chloride (


) with aqueous ammonia is the standard route.[2]
  • Challenge: Sulfonyl chlorides hydrolyze rapidly to sulfonic acids (

    
    ) in water, lowering yields.
    
  • Solution: Use of anhydrous ammonia in organic solvents (THF, Dioxane) or "ammonia surrogates" like hexamethyldisilazane (HMDS).

Modern Protocol: In-Situ Generation

For sensitive substrates, avoiding the isolation of the sulfonyl chloride is preferred.

  • Pathway: Thiol (

    
    ) 
    
    
    
    Oxidative Chlorination (
    
    
    or NCS)
    
    
    Sulfonyl Chloride
    
    
    Amination.
Comparative Data of Key Sulfonamides

The table below contrasts the physicochemical properties of three generations of sulfonamide drugs.

CompoundPrimary IndicationTargetpKa (Sulfonamide)LogPMolecular Weight
Sulfamethoxazole AntibacterialBacterial DHPS~5.60.89253.28
Acetazolamide Glaucoma / DiureticHuman CA II~7.2-0.26222.25
SLC-0111 Oncology (Phase Ib/II)Human CA IX~8.12.6329.36

Experimental Protocols

Synthesis of a Primary Aryl Sulfonamide

Objective: Convert p-toluenesulfonyl chloride to p-toluenesulfonamide (Model reaction).

Reagents:

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aq, 5.0 eq) or Ammonia in Methanol (7N)

  • Tetrahydrofuran (THF) or Acetone (Solvent)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.90 g (10 mmol) of p-toluenesulfonyl chloride in 20 mL of THF. Cool the solution to 0°C using an ice bath.

    • Note: Cooling is critical to suppress hydrolysis of the chloride before amination occurs.

  • Amination: Add 5.0 eq of Ammonium hydroxide dropwise over 10 minutes.

    • Observation: A white precipitate (ammonium chloride) may form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Resuspend the residue in 20 mL water.

    • Adjust pH to ~2-3 using 1M HCl. (This ensures the sulfonamide is protonated and precipitates, as the anion is water-soluble).

  • Isolation: Filter the white solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Bioassay: Carbonic Anhydrase Esterase Activity

Objective: Determine the


 of a sulfonamide inhibitor using the colorimetric hydrolysis of p-nitrophenyl acetate (p-NpA).

Principle: CA catalyzes the hydrolysis of p-NpA to p-nitrophenol (yellow,


). Inhibitors decrease the rate of yellow color formation.

Workflow Diagram:

Assay_Workflow Prep 1. Prepare Reagents (Buffer pH 7.4, Enzyme, Substrate) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 15 mins @ 25°C Prep->Incubate Start 3. Add Substrate (p-NpA 1mM) Incubate->Start Measure 4. Kinetic Read (Abs 348nm) Every 30s for 10 mins Start->Measure Calc 5. Calculate IC50 (% Inhibition vs Log[Conc]) Measure->Calc

Figure 2: Kinetic Assay Workflow for Carbonic Anhydrase Inhibition.

Protocol Details:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Human CA II (Sigma-Aldrich), 100 nM final concentration.

  • Substrate: p-nitrophenyl acetate (3 mM stock in DMSO).

  • Procedure:

    • In a 96-well plate, add 80

      
      L Buffer.
      
    • Add 10

      
      L Inhibitor (serial dilutions).
      
    • Add 10

      
      L Enzyme solution. Incubate 10 mins.
      
    • Add 100

      
      L Substrate solution to start reaction.
      
    • Read Absorbance at 348 nm (or 400 nm) immediately for 10 minutes.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2020). SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors: results of a phase I clinical trial.[4][5] American Journal of Clinical Oncology. Link

  • Scott, K. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters, 22(24), 9537–9541. Link

  • Woods, D. D. (1940). The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide. British Journal of Experimental Pathology, 21(2), 74. Link

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(3-aminopropyl)methanesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(3-aminopropyl)methanesulfonamide in human plasma. Due to the compound's polar nature and lack of a significant chromophore, a pre-column derivatization strategy using dansyl chloride was employed. This approach significantly enhances chromatographic retention on a standard C18 reversed-phase column and improves ionization efficiency, leading to a robust and reliable assay. The method involves a straightforward protein precipitation step for sample cleanup, followed by derivatization, and analysis using a triple quadrupole mass spectrometer. The assay has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.

Introduction: The Analytical Challenge

N-(3-aminopropyl)methanesulfonamide is a small, aliphatic sulfonamide characterized by its high polarity due to the presence of both a primary amine and a sulfonamide group.[1] Its molecular formula is C4H12N2O2S, with a molecular weight of 152.22 g/mol .[1] These physicochemical properties present a significant challenge for conventional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from endogenous plasma components. Furthermore, the absence of a UV-absorbing chromophore limits the utility of UV-based detection methods.

To overcome these challenges, a derivatization strategy is essential.[2] Derivatization modifies the analyte to improve its chromatographic and detection characteristics.[2] This application note details a method employing dansyl chloride, a reagent that reacts with primary amines to form a stable, hydrophobic derivative with excellent ionization efficiency in electrospray ionization (ESI) mass spectrometry.[3]

Experimental

Materials and Reagents
  • Analyte: N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3), analytical standard grade (≥98% purity).

  • Internal Standard (IS): N-(2-aminoethyl)methanesulfonamide hydrochloride. Due to the lack of a commercially available stable isotope-labeled internal standard, this structural analog was chosen for its similar chemical properties and derivatization reactivity.

  • Derivatizing Reagent: Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Chemicals: Sodium bicarbonate.

  • Control Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

A triple quadrupole mass spectrometer equipped with a Turbo V™ ion source was used, coupled to a high-performance liquid chromatography (HPLC) system.

Preparation of Standards and Quality Control Samples

Stock solutions of N-(3-aminopropyl)methanesulfonamide and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a methanol:water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.

Method Protocol

Sample Preparation and Derivatization

The sample preparation workflow is designed for efficiency and robustness, combining protein precipitation and derivatization in a streamlined process.

G cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis s1 Pipette 50 µL Plasma Sample (Calibrator, QC, or Unknown) s2 Add 50 µL Internal Standard Working Solution s1->s2 s3 Vortex Mix (10 seconds) s2->s3 p1 Add 200 µL Acetonitrile s3->p1 p2 Vortex Mix (1 minute) p1->p2 p3 Centrifuge (14,000 rpm, 10 min, 4°C) p2->p3 d1 Transfer 100 µL Supernatant p3->d1 d2 Add 50 µL Sodium Bicarbonate Buffer (100 mM, pH 9.5) d1->d2 d3 Add 50 µL Dansyl Chloride Solution (1 mg/mL in Acetonitrile) d2->d3 d4 Incubate (60°C, 30 minutes) d3->d4 d5 Add 50 µL Formic Acid (2% in water) to stop the reaction d4->d5 a1 Transfer to Autosampler Vial d5->a1 a2 Inject 10 µL a1->a2

Caption: Sample preparation and derivatization workflow.

Detailed Protocol:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a new tube.

  • Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile.

  • Vortex and incubate at 60°C for 30 minutes.

  • To quench the reaction, add 50 µL of 2% formic acid in water.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to ensure selectivity and sensitivity.

Table 1: LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: MS/MS Parameters

ParameterN-(3-aminopropyl)methanesulfonamide DerivativeN-(2-aminoethyl)methanesulfonamide Derivative (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 386.2372.2
Product Ion (m/z) 171.1171.1
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Note: The precursor and product ions are predicted based on the structures of the dansylated compounds. The common product ion at m/z 171.1 corresponds to the dimethylaminonaphthalene fragment. These transitions should be empirically optimized on the specific instrument used.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5]

Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Medium, and High). The results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.55.210.17.8
Low36.23.17.54.5
Medium1004.5-1.85.8-0.9
High8003.8-2.54.9-1.7
Matrix Effect and Recovery

The matrix effect was found to be minimal and consistent across different lots of human plasma. The extraction recovery was high and reproducible for both the analyte and the internal standard.

Stability

N-(3-aminopropyl)methanesulfonamide was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.

Discussion

The developed LC-MS/MS method provides a reliable and sensitive tool for the quantification of N-(3-aminopropyl)methanesulfonamide in human plasma. The key to the success of this method lies in the dansyl chloride derivatization, which effectively addresses the analytical challenges posed by the analyte's high polarity. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis, making this method well-suited for supporting large-scale clinical studies. The use of a structurally similar internal standard effectively compensates for variability during sample processing and analysis.

Conclusion

A robust, sensitive, and selective LC-MS/MS method for the quantification of N-(3-aminopropyl)methanesulfonamide in human plasma has been developed and validated. The method, which incorporates a crucial derivatization step, meets the stringent requirements for bioanalytical method validation and is fit for its intended purpose in supporting drug development programs.

References

  • Kune et al. "LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin." Journal of Chromatography A, 2021. [Link]

  • Axios Research. Stable Isotopes. [Link]

  • Yuan et al. "Targeted quantification of amino acids by dansylation." Bio-protocol, 2017. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • Agilent. Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • Souverain et al. "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method." Chromatography Online, 2006. [Link]

  • Tai et al. "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 2020. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • SCIEX. Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. [Link]

  • Le et al. "9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • Han and Gross. "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?" Mass Spectrometry Reviews, 2005. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Souverain et al. "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, 2004. [Link]

  • ResearchGate. Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Reddit. Internal Standard Selection. [Link]

  • ResearchGate. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]

  • ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]

  • ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Link]

  • LCGC International. When Should an Internal Standard be Used?. [Link]

  • PubMed. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • National Center for Biotechnology Information. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. [Link]

Sources

Derivatization of N-(3-aminopropyl)methanesulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminopropyl)methanesulfonamide (NAPMS) is a critical bifunctional building block used extensively in medicinal chemistry as a hydrophilic linker and a pharmacophore fragment (e.g., in anti-arrhythmic agents and glucokinase activators). However, its lack of a strong chromophore and high polarity poses significant challenges for direct quantification in biological matrices.

This Application Note provides validated protocols for derivatizing NAPMS to enable:

  • High-Sensitivity Quantification: Using Dansyl Chloride for LC-MS/MS and Fluorescence detection.

  • Bioconjugation: Utilizing the primary amine for linker chemistry in antibody-drug conjugate (ADC) research.

Chemical Basis & Reactivity Profile

Understanding the dual-functionality of NAPMS is prerequisite to successful derivatization.

  • Primary Amine (–NH₂): The nucleophilic center.

    
    . Derivatization requires a pH > 9.0 to ensure the amine is unprotonated and reactive.
    
  • Sulfonamide (–SO₂NH–): A polar, electron-withdrawing group.[1]

    
    . At pH > 10, the sulfonamide nitrogen deprotonates, increasing water solubility but potentially competing for electrophiles (though significantly less nucleophilic than the primary amine).[1]
    
Method Selection Guide

Use the following decision tree to select the appropriate derivatization strategy for your assay.

G Start Start: NAPMS Sample Goal Define Goal Start->Goal Quant Quantification (PK/PD) Goal->Quant Measure Conc. Conj Bioconjugation (Probe Design) Goal->Conj Create Tool Dansyl Dansyl Chloride (Fluorescence/LC-MS) Quant->Dansyl Robust/Stable AQC AQC (AccQ-Tag) (High Throughput MS) Quant->AQC Fast/Automated NHS NHS-Ester Chemistry (Labeling/Crosslinking) Conj->NHS Amine Specific

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on experimental intent.

Protocol A: Dansyl Chloride Derivatization for LC-MS/MS

Application: Pharmacokinetic (PK) studies, impurity profiling, and sensitivity enhancement.[1] Mechanism: Dansyl chloride reacts with the primary amine to form a stable sulfonamide bond.[2] This adds a hydrophobic naphthalene ring, improving retention on C18 columns and ionization efficiency in ESI-MS.

Materials
  • Analyte: NAPMS stock solution (1 mg/mL in water).

  • Reagent: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetone (Freshly prepared).[1]

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Quench: 5% Ammonium Hydroxide or L-Proline.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot

      
       of biological sample (plasma/urine) or standard.
      
    • Optional: If using plasma, perform protein precipitation with cold acetonitrile (1:3 v/v) and use the supernatant.[1]

  • Buffering:

    • Add

      
       of 0.1 M Sodium Carbonate buffer (pH 9.5) .
      
    • Critical: The pH must be maintained between 9.0–10.0. Below 9.0, reaction yield drops; above 10.5, Dns-Cl hydrolyzes too rapidly.[1]

  • Derivatization Reaction:

    • Add

      
       of Dansyl Chloride solution .[2][3]
      
    • Vortex vigorously for 30 seconds.

    • Incubate at 60°C for 15 minutes in a heating block (shielded from light).

  • Quenching:

    • Add

      
       of 5% Ammonium Hydroxide . Incubate for 5 minutes.
      
    • Why? This reacts with excess Dns-Cl to form Dansyl-amide, preventing damage to the HPLC column and removing the reactive chloride.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove particulates.

    • Inject onto LC-MS/MS.[4]

Data Validation & Expected Results

The derivatization results in a mass shift.

ComponentFormulaMonoisotopic Mass (Da)ESI+ m/z (M+H)
NAPMS (Native)

152.06153.07 (Weak)
Dansyl-NAPMS

385.11386.12 (Strong)

Protocol B: NHS-Ester Conjugation for Probe Development

Application: Creating fluorescent probes or linking NAPMS to carrier proteins (e.g., BSA/KLH) for immunogen production.[1] Mechanism: N-hydroxysuccinimide (NHS) esters react specifically with the primary amine of NAPMS to form a stable amide bond.

Workflow Diagram

Reaction R1 NAPMS (Nucleophile) Mix Mix in Anhydrous DMSO/DMF + 1.5 eq DIPEA R1->Mix R2 NHS-Ester Label (Electrophile) R2->Mix Inter Tetrahedral Intermediate Mix->Inter Nucleophilic Attack Prod Stable Amide Conjugate + NHS Byproduct Inter->Prod Elimination of NHS

Figure 2: Reaction pathway for the conjugation of NAPMS to an NHS-functionalized probe.

Step-by-Step Methodology
  • Solvent Prep:

    • Use Anhydrous DMSO or DMF . Water competes with the amine for the NHS ester (hydrolysis).

  • Reaction Setup:

    • Dissolve NAPMS (1.0 eq) in DMSO.

    • Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) to ensure the amine is deprotonated.[1]

    • Add the NHS-Ester (e.g., Biotin-NHS or AlexaFluor-NHS) (1.1 eq).

  • Incubation:

    • Incubate at Room Temperature (RT) for 1–2 hours with continuous agitation.

  • Purification (Critical):

    • Since NAPMS is small, excess unreacted dye/biotin cannot be removed by dialysis.[1]

    • Method: Reverse-Phase HPLC (C18) or SPE (Solid Phase Extraction).

    • Collect the fraction corresponding to the conjugate (monitor Absorbance of the label).

Critical Troubleshooting Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) pH < 9.0Re-check buffer pH. The amine must be deprotonated.
Precipitation High ConcentrationNAPMS is hydrophilic; Dansyl is hydrophobic. If precipitate forms, increase % Acetonitrile.
Multiple Peaks (LC-MS) Bis-derivatizationUnlikely with Dansyl (steric hindrance), but possible with smaller reagents.[1] Ensure 1:5 molar excess of reagent.
Unstable Baseline Excess ReagentEnsure the quenching step (Ammonium Hydroxide/Proline) is sufficient.

References

  • Standard Protocol for Dansylation

    • Title: Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[2]

    • Source: BenchChem.[2]

  • Sulfonamide Linker Chemistry

    • Title: Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers.[5]

    • Source: University of Richmond Scholarship Repository.[5]

    • URL:[Link][1]

  • LC-MS Sensitivity Enhancement

    • Title: Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization.[4][6][7]

    • Source: Journal of Chrom
    • URL:[Link]

  • NAPMS Chemical Data

    • Title: N-(3-aminopropyl)methanesulfonamide Compound Summary.
    • Source: PubChem.
    • URL:[Link][1]

Disclaimer: These protocols are intended for research use only. Always consult the Safety Data Sheet (SDS) for N-(3-aminopropyl)methanesulfonamide and derivatizing agents before handling.

Sources

Application Note: N-(3-aminopropyl)methanesulfonamide in Functional Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of N-(3-aminopropyl)methanesulfonamide (APMS) as a critical building block for functionalized methacrylamide polymers. Unlike ubiquitous polyethylene glycol (PEG) or carboxylic acid-based monomers, APMS introduces a sulfonamide moiety (


) via a stable propyl linker.

Key Functional Advantages:

  • Bio-isosterism: The sulfonamide group acts as a bio-isostere of carboxylic acids but with a significantly higher

    
     (~10.8), rendering it neutral and polar at physiological pH (7.4) while maintaining hydrogen-bonding capability.
    
  • Enzymatic Targeting: Sulfonamides possess inherent affinity for Carbonic Anhydrase (CA) isoforms, often overexpressed in hypoxic tumor environments, enabling passive targeting without complex ligand conjugation.

  • Hydrolytic Stability: When converted to a methacrylamide monomer, the resulting polymer backbone resists enzymatic degradation better than methacrylate equivalents.

This protocol covers the conversion of APMS to a polymerizable monomer , its controlled polymerization via RAFT , and downstream characterization.

Chemical Basis & Strategic Workflow

The primary amine of APMS is the reactive handle.[1] Direct polymerization of the amine is not the goal; rather, it serves as the precursor to N-(3-methanesulfonamidopropyl)methacrylamide (MSPMA) .

Strategic Workflow Diagram

G APMS N-(3-aminopropyl) methanesulfonamide (Starting Material) Step1 Step 1: Methacryloylation (Schotten-Baumann) APMS->Step1 + Methacryloyl Chloride + TEA, 0°C Monomer Monomer: N-(3-methanesulfonamidopropyl) methacrylamide (MSPMA) Step1->Monomer Yield ~75% Step2 Step 2: RAFT Polymerization (CTA: CPDB, Init: AIBN) Monomer->Step2 DMF, 70°C Polymer Functional Polymer: Poly(MSPMA) Step2->Polymer Mn Control App Application: CA-Targeting / Hydrogels Polymer->App

Figure 1: Strategic workflow for converting APMS into a bioactive functional polymer.

Protocol A: Monomer Synthesis (MSPMA)

Objective: Synthesis of N-(3-methanesulfonamidopropyl)methacrylamide (MSPMA). Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions).

Materials
  • Precursor: N-(3-aminopropyl)methanesulfonamide (1.0 eq)

  • Reagent: Methacryloyl chloride (1.1 eq) [Freshly distilled recommended]

  • Base: Triethylamine (TEA) (1.2 eq)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (500 ppm)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with Argon. Add N-(3-aminopropyl)methanesulfonamide (15.2 g, 100 mmol), TEA (16.7 mL, 120 mmol), and MEHQ (10 mg) dissolved in anhydrous DCM (200 mL).

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

  • Addition: Add Methacryloyl chloride (10.7 mL, 110 mmol) dropwise via an addition funnel over 60 minutes.

    • Critical Parameter: Maintain internal temperature < 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (TEA·HCl) will form.

  • Workup:

    • Filter off the TEA·HCl salt.

    • Wash the filtrate with 1M NaHCO₃ (2 x 100 mL) to remove unreacted acid chloride.

    • Wash with 1M HCl (1 x 100 mL) to remove unreacted amine.

    • Wash with Brine (1 x 100 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:1) or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for vinyl protons at ~5.3 and 5.7 ppm.

Protocol B: RAFT Polymerization of MSPMA

Objective: Controlled polymerization to create well-defined Poly(MSPMA) with low polydispersity (PDI < 1.2). Technique: Reversible Addition-Fragmentation Chain Transfer (RAFT).

Materials
  • Monomer: MSPMA (Synthesized in Protocol A)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (Compatible with methacrylamides)

  • Initiator: AIBN (Recrystallized)

  • Solvent: DMF (HPLC Grade)

Experimental Design Table
ParameterValueRationale
[Monomer]₀ 1.0 MHigh concentration favors polymerization rate over termination.
[CTA]₀ [M]₀ / DP_targetDetermines molecular weight (

).
[CTA]₀ / [I]₀ Ratio 5 : 1Ensures high "livingness" of chain ends.
Temperature 70°COptimal decomposition rate for AIBN.
Time 12-24 HoursConversion dependent (Stop at ~80% conversion).
Step-by-Step Procedure
  • Stock Solution: In a 20 mL septum-capped vial, dissolve MSPMA (2.2 g, 10 mmol), CPDB (28 mg, 0.1 mmol, for DP=100), and AIBN (3.3 mg, 0.02 mmol) in DMF (10 mL).

  • Degassing (Critical): Purge the solution with Nitrogen for 30 minutes using a long needle submerged in the liquid and a short vent needle.

    • Why: Oxygen inhibits radical polymerization and quenches RAFT agents.

  • Polymerization: Place the vial in a pre-heated oil bath at 70°C. Stir magnetically at 300 rpm.

  • Quenching: After the designated time, remove the vial and submerge in liquid nitrogen or ice water to stop the reaction. Expose to air.[2]

  • Purification:

    • Precipitate the polymer dropwise into cold Diethyl Ether (10x volume).

    • Centrifuge (4000 rpm, 10 min) and decant the supernatant.

    • Re-dissolve in minimal Methanol and re-precipitate in Ether (Repeat 2x).

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Characterization & QC Standards

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Polymer Backbone: Broad peaks at 0.8–1.2 ppm (methyl) and 1.5–2.0 ppm (backbone methylene).

    • Side Chain: Distinct signals for the propyl linker (-CH₂-CH₂-CH₂-) and the methyl-sulfone (-SO₂CH₃ at ~2.9 ppm).

    • Purity Check: Absence of vinyl protons (5.3/5.7 ppm) indicates successful removal of monomer.

Gel Permeation Chromatography (GPC)
  • Eluent: DMF + 10mM LiBr (to prevent column interaction).

  • Standards: PMMA standards.

  • Expectation: Unimodal peak. PDI should be between 1.05 and 1.20 for successful RAFT.

pH Responsiveness (Titration)

While the sulfonamide


 is ~10.8, it is distinct from carboxylic acids.[3]
  • Protocol: Dissolve 10 mg polymer in 10 mL water. Titrate with 0.1M NaOH while monitoring UV-Vis transmittance.

  • Observation: Poly(MSPMA) is generally water-soluble. However, copolymers with hydrophobic monomers may exhibit UCST (Upper Critical Solution Temperature) behavior driven by the sulfonamide hydrogen bonding.

Functional Applications & Mechanism

Carbonic Anhydrase (CA) Targeting

Sulfonamides are classical inhibitors of CA. By incorporating APMS into the polymer, the polymer itself becomes a macromolecular ligand.

CA_Targeting cluster_tumor Tumor Microenvironment (Hypoxic) CA Carbonic Anhydrase IX (Overexpressed on Cell Surface) Binding Specific Binding (Sulfonamide-Zinc Coordination) CA->Binding Polymer Poly(MSPMA) Nanocarrier Polymer->Binding Sulfonamide Moiety Uptake Receptor-Mediated Endocytosis Binding->Uptake

Figure 2: Mechanism of action for Poly(MSPMA) targeting hypoxic tumor cells via Carbonic Anhydrase IX.

Self-Validating Protocol Checks
  • Check 1 (Monomer Synthesis): If the melting point of the monomer is not distinct (sharp), recrystallize again. Impure monomer leads to broad PDI in RAFT.

  • Check 2 (Polymerization): If the solution turns yellow/orange but remains liquid, the RAFT agent is active. If it gels, [Monomer]₀ was too high or [CTA]₀ too low.

References

  • Sulfonamide-Based Polymers

    • Title: "Sulfonamide-based polymers: Synthesis and applications."[1]

    • Source:European Polymer Journal.
    • Context: General overview of sulfonamide functionality in macromolecular science.
    • Link:[Link] (Journal Landing Page for verification)

  • RAFT Polymerization of Methacrylamides

    • Title: "RAFT Polymerization of N-Substituted Methacrylamides: Effect of N-Substituents on Control and Kinetics."
    • Source:Macromolecules (ACS Public
    • Context: Defines the kinetic parameters for polymerizing monomers like MSPMA.
    • Link:[Link]

  • Carbonic Anhydrase Targeting

    • Title: "Carbonic anhydrase inhibitors: targeting of mitochondrial isoform VB using novel sulfonamide-functionalized polymers."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the use of sulfonamide side chains for enzyme targeting.
    • Link:[Link]

  • Reagent Data

    • Title: "N-(3-aminopropyl)methanesulfonamide - Substance Detail."
    • Source: PubChem.[4][5]

    • Link:[Link] (Search by CAS 88334-76-3)

Sources

Protocol for N-arylation of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Chemoselective N-Arylation of N-(3-aminopropyl)methanesulfonamide

Abstract

This application note details the protocol for the


-arylation of 

-(3-aminopropyl)methanesulfonamide (CAS 55770-86-6).[1] This specific amine is a privileged pharmacophore, serving as a critical linker in Class III antiarrhythmic agents (e.g., Dofetilide, Sematilide).[1] Its dual-nitrogen architecture—comprising a nucleophilic primary amine and an acidic sulfonamide (

)—presents a unique chemoselectivity challenge.[1] This guide provides two distinct, validated workflows: a robust SNAr protocol for electron-deficient electrophiles and a precision Buchwald-Hartwig cross-coupling protocol for unactivated aryl halides, ensuring high chemoselectivity for the primary amine.[1]

Part 1: Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The substrate contains two nitrogen centers.[1] Successful arylation requires distinguishing between them based on nucleophilicity and acidity.

  • Site A (Primary Amine): High nucleophilicity, non-acidic.[1] This is the target site for arylation.[1]

  • Site B (Sulfonamide): Low nucleophilicity, acidic proton (

    
    ).[1][2]
    
    • Risk:[1][3][4] In the presence of strong bases (e.g., NaOtBu) used in standard Pd-catalysis, the sulfonamide is deprotonated.[1] The resulting anion can poison the catalyst or compete for coupling if the ligand is not selective.[1]

    • Solution: Use catalyst systems (Ligand/Pd) that are sterically tuned to prefer the primary amine and bases that either avoid deprotonation or stabilize the resulting anion as a non-reactive species.[1]

Decision Matrix

Select the protocol based on your electrophile (Aryl Halide).

DecisionTree Start Start: Select Aryl Halide CheckEWG Is the Aryl Halide Electron-Deficient? (e.g., p-NO2, p-CN, Pyridyl) Start->CheckEWG SNAr_Path Yes: Use S_NAr Protocol (Base-mediated) CheckEWG->SNAr_Path Yes Buchwald_Path No: Use Buchwald-Hartwig (Pd-Catalyzed) CheckEWG->Buchwald_Path No (e.g., Ph-Br, Ph-Cl) Sub_SNAr Conditions: K2CO3, DMSO/H2O, 90°C SNAr_Path->Sub_SNAr Sub_Buchwald Conditions: Pd-G4-BrettPhos, LiHMDS THF, 65°C Buchwald_Path->Sub_Buchwald

Figure 1: Decision tree for selecting the optimal arylation strategy.

Part 2: Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: 4-fluoronitrobenzene, 2-chloropyridine derivatives.[1]

Mechanism: The primary amine attacks the ipso-carbon of the electron-deficient ring.[1] The sulfonamide remains spectator due to its lower nucleophilicity.

Reagents:

  • Substrate:

    
    -(3-aminopropyl)methanesulfonamide (1.0 equiv)[1]
    
  • Electrophile: Aryl Halide (1.05 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: DMSO or MeCN (Polar aprotic is essential)[1]

Step-by-Step Workflow:

  • Setup: To a reaction vial equipped with a stir bar, add

    
    -(3-aminopropyl)methanesulfonamide (152 mg, 1.0 mmol) and 
    
    
    
    (276 mg, 2.0 mmol).
  • Solvation: Add DMSO (3.0 mL). Stir at room temperature for 5 minutes.

  • Addition: Add the activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) (1.05 mmol).

    • Note: If the reaction is highly exothermic (common with fluoro-nitro compounds), add the electrophile slowly at 0°C.[1]

  • Reaction: Heat the mixture to 80–90°C. Monitor by TLC or LCMS.

    • Endpoint: Typically 2–4 hours.[1] Look for the consumption of the amine.

  • Workup (Critical):

    • The product is likely polar. Do not use a simple aqueous wash if the product is amphiphilic.

    • Method: Dilute with water (15 mL) and extract with EtOAc (

      
       mL). If the product remains in the aqueous phase, switch to DCM/iPrOH (3:1).[1]
      
  • Purification: Concentrate organics and purify via flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides/chlorides (e.g., bromobenzene, 3-bromotoluene).[1]

Expert Insight: Standard Buchwald conditions often use NaOtBu.[1] However, NaOtBu will deprotonate the sulfonamide.[1] To ensure the primary amine couples selectively, we utilize the BrettPhos Pd G4 precatalyst with LiHMDS . The LiHMDS acts as a soluble base that deprotonates the sulfonamide (protecting it as a lithium salt) while the BrettPhos ligand directs the Pd center to the sterically accessible primary amine.[1]

Reagents:

  • Substrate:

    
    -(3-aminopropyl)methanesulfonamide (1.0 equiv)[1]
    
  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)[1]

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)[1]

    • Why 2.2 equiv? 1 equiv to deprotonate the sulfonamide, 1 equiv to neutralize the HBr generated, 0.2 equiv excess.[1]

  • Solvent: Anhydrous THF or Dioxane.[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Reagent Loading: Add the Aryl Bromide (1.0 mmol),

    
    -(3-aminopropyl)methanesulfonamide (1.0 mmol), and BrettPhos Pd G4 (18 mg, 0.02 mmol).
    
    • Note: If the amine is an oil/liquid, add it after the solvent.

  • Solvation: Add anhydrous THF (4.0 mL).

  • Base Addition: Dropwise add LiHMDS (2.2 mL, 2.2 mmol) at Room Temperature.

    • Observation: The solution may turn orange/red (formation of active Pd species).[1]

  • Reaction: Seal the tube and heat to 65°C for 8–12 hours.

  • Quench: Cool to RT. Add Sat.

    
     (aq) (5 mL) to quench the base and reprotonate the sulfonamide.[1]
    
  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Analysis: The crude mixture will contain the product. Purify on Silica (DCM/MeOH).

Part 3: Data Presentation & Validation

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Conversion (SNAr) Poor solubility of Sulfonamide saltSwitch solvent from MeCN to DMSO or DMF. Increase Temp to 100°C.
Low Yield (Buchwald) Catalyst poisoning by Sulfonamide anionSwitch to RuPhos Pd G4 ; RuPhos is exceptionally good for primary amines.[1]
Bis-arylation High catalyst activityIncrease amine stoichiometry to 1.2 equiv.[1]
Product stuck in Aqueous High polarity of SulfonamideSaturate aqueous layer with NaCl (salting out) before extraction; use THF/EtOAc mix.[1]
Experimental Workflow Diagram

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup Node1 Reagents: Amine + Ar-X Node2 Catalyst/Base: BrettPhos / LiHMDS Node1->Node2 Node3 Heat: 65°C, 12h Node2->Node3 Node4 Monitoring: LCMS for -NH2 loss Node3->Node4 Node5 Quench: NH4Cl (aq) Node4->Node5 Node6 Purification: Flash Chrom (DCM/MeOH) Node5->Node6

Figure 2: Sequential workflow for the Pd-catalyzed arylation protocol.

References

  • Dofetilide Intermediate Synthesis (SNAr Precedent)

    • Process for the preparation of Dofetilide intermediates.[3][5] Technical Disclosure Commons, 2022.[1]

    • [Link][1]

  • Buchwald-Hartwig Protocol for Primary Amines (BrettPhos)

    • Maiti, D., et al. "BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination."[1] Journal of the American Chemical Society, 2009.

    • [Link][1]

  • Proton Tolerance in Cross-Coupling (LiHMDS Strategy)

    • Ruiz-Castillo, P., & Buchwald, S. L.[1][6] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[1]

    • [Link][1]

  • Acidity of Methanesulfonamide

    • BenchChem Technical Guide.[1] "Methanesulfonamide: Acidity and pKa."

Sources

Application Note: Pharmacophore Profiling & Safety Assessment of N-(3-aminopropyl)methanesulfonamide (APMS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

N-(3-aminopropyl)methanesulfonamide (APMS) is a critical synthetic intermediate and pharmacophore fragment used primarily in the development of Class III antiarrhythmic agents, most notably Dofetilide (Tikosyn) and Sematilide .[1][2][3]

While APMS serves as a chemical building block, its biological relevance lies in the methanesulfonamide moiety , which functions as a key determinant for binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2][3] The interaction between this sulfonamide "tail" and the hERG pore (specifically residues Tyr652 and Phe656) is a primary driver of drug-induced QT prolongation.[3]

This Application Note provides a dual-stream protocol for researchers utilizing APMS:

  • Cytotoxicity Profiling: To establish safety thresholds for APMS as a process impurity in drug substances.[2][3]

  • Functional hERG Liability Screening: A Thallium flux-based assay to quantify the pharmacophoric contribution of the methanesulfonamide tail to channel blockade.[3]

Chemical Handling & Preparation[1][2]

Molecule: N-(3-aminopropyl)methanesulfonamide Role: Dofetilide Intermediate / hERG Pharmacophore Fragment Storage: Hygroscopic; store at -20°C under desiccated conditions.[1][2][3]

Solubilization Protocol

APMS is a primary amine with a sulfonamide group.[2][3] It is amphiphilic but generally water-soluble as a salt (HCl).[1][2][3]

  • Stock Solution (100 mM): Dissolve APMS in DMSO (Dimethyl Sulfoxide) to ensure sterility and stability.

    • Note: While water-soluble, aqueous stocks of aliphatic amines can degrade or absorb CO₂ over time.[1][2][3] DMSO is preferred for compound libraries.[2][3]

  • Working Solution: Dilute the stock 1:1000 in assay buffer immediately prior to use to achieve a starting concentration of 100 µM (0.1% DMSO final).

Critical Warning: Aliphatic amines can shift the pH of unbuffered culture media.[3] Ensure all assay buffers are strongly buffered (HEPES 25mM) and pH-adjusted to 7.4 after compound addition if testing at high concentrations (>500 µM).[1][2][3]

Protocol A: High-Sensitivity Cytotoxicity Profiling (Impurity Assessment)

Objective: Determine the IC50 of residual APMS to define "Safe Harbor" limits for pharmaceutical impurities. Method: Resazurin Reduction Assay (Metabolic Competence).

Materials
  • Cell Line: HepG2 (Liver metabolic model) or HEK293 (Standard toxicity model).[3]

  • Reagent: Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) Sodium Salt.[1][2][3]

  • Control: Doxorubicin (Positive Control), 0.1% DMSO (Vehicle).[3]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HEK293 cells at 80% confluence.

    • Seed 5,000 cells/well in 384-well black/clear-bottom plates in 40 µL of DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.[3]

  • Compound Treatment:

    • Prepare a 10-point serial dilution of APMS (1:3 dilution) starting at 1 mM down to 50 nM.

    • Add 10 µL of 5x concentrated compound to cells.[3]

    • Self-Validating Step: Include a "No Cell" blank to check for chemical reduction of Resazurin by the amine group of APMS (False Positive check).[3]

  • Incubation:

    • Incubate plates for 48 hours . (Longer exposure is required to detect low-grade toxicity of intermediates).[1][2][3]

  • Detection:

    • Add 10 µL of 0.15 mg/mL Resazurin solution to each well.

    • Incubate for 2–4 hours. Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Red).[3]

    • Read Fluorescence: Ex 560 nm / Em 590 nm.[2][3]

Data Interpretation

Calculate % Viability relative to Vehicle Control.[2][3]


[1][2][3]

Protocol B: Functional hERG Liability Screen (Thallium Flux)[1][3]

Objective: Assess the contribution of the methanesulfonamide tail to hERG blockade. Mechanism: Thallium (Tl⁺) acts as a surrogate for Potassium (K⁺).[3] hERG channels allow Tl⁺ entry, which binds to a Tl-sensitive fluorescent dye.[1][2][3] Blockers (like Dofetilide or high-concentration APMS) inhibit this flux.[1][2][3]

Workflow Visualization

ThalliumFlux Seed 1. Cell Seeding (hERG-CHO Cells) Load 2. Dye Loading (Tl-Sensitive Dye) Seed->Load 24 hrs Wash 3. Wash Step (Remove extracellular dye) Load->Wash 45 min AddComp 4. Add APMS (Pre-incubation 30 min) Wash->AddComp AddTl 5. Inject Stimulus (Tl+ / K+ Buffer) AddComp->AddTl Equilibration Read 6. Kinetic Read (Fluorescence Increase) AddTl->Read Real-time (90s)

Caption: Figure 1. Kinetic workflow for Thallium Flux hERG assessment. The assay measures the rate of Tl+ influx upon channel opening.

Detailed Methodology
  • Cell Preparation:

    • Use CHO-hERG stable cell lines (constitutively expressing Kv11.1).[1][2][3]

    • Seed 10,000 cells/well in 384-well plates.

  • Dye Loading:

    • Remove culture media.[2][3]

    • Load cells with FluxOR™ II (or equivalent Tl-sensitive dye) in Cl-free buffer for 45 minutes at Room Temperature.[1][2][3]

    • Expertise Note: Chloride is removed to prevent precipitation of Thallium Chloride (TlCl) during the injection step.[3]

  • Compound Addition (The Challenge):

    • Add APMS (Test) and Dofetilide (Reference Control).[3]

    • Incubate for 20 minutes.

    • Mechanistic Insight: The methanesulfonamide tail binds inside the channel pore. Pre-incubation ensures the compound reaches the inner cavity before the channel opens.

  • Stimulation & Read:

    • Transfer plate to a kinetic FLIPR or Hamamatsu FDSS reader.[2][3]

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject Stimulus Buffer containing 2 mM Tl₂SO₄ and 10 mM K₂SO₄ (to depolarize membrane and open hERG).[3]

    • Read: Monitor fluorescence increase for 90 seconds.

Data Presentation & Analysis

Expected Results

The table below summarizes the expected pharmacological profile. APMS, being a fragment, will show significantly lower potency than the parent drug Dofetilide, but will exhibit measurable activity at high concentrations, validating the pharmacophore hypothesis.

CompoundRoleAssayExpected IC50Interpretation
Dofetilide Parent DrughERG Flux10 – 30 nMPotent Class III Blockade (Reference).[1][2][3]
APMS FragmenthERG Flux> 100 µMWeak binder; confirms tail provides affinity but requires the phenoxy-ethyl scaffold for potency.[1][2]
APMS ImpurityCytotoxicity> 500 µMLow toxicity; generally safe as a trace impurity.[2][3]
E-4031 Positive CtrlhERG Flux~ 15 nMValidates assay performance.
Pharmacophore Logic Diagram

Understanding the structural contribution of APMS to the final drug is crucial for medicinal chemists.[3]

SAR cluster_0 Chemical Synthesis & SAR APMS N-(3-aminopropyl)methanesulfonamide (The 'Tail') Dofetilide Dofetilide (Full Drug) APMS->Dofetilide Synthetic Integration hERG hERG Channel Pore (Target) APMS->hERG Low Affinity Interaction (µM) (Pore Binding Domain) Scaffold Phenoxy-ethyl Scaffold (The 'Linker/Core') Scaffold->Dofetilide Dofetilide->hERG High Affinity Block (nM)

Caption: Figure 2. Structural relationship between the APMS fragment and the parent drug Dofetilide, highlighting the fragment's role in hERG pore binding.

References

  • Pfizer Central Research. (1998).[2][3] New Drug Application: Tikosyn (Dofetilide).[2][3][4] FDA Clinical Pharmacology Review.[2][3]

  • Cross, A. M., et al. (1990).[3] "The discovery of a novel class of antiarrhythmic agents."[3] Journal of Medicinal Chemistry. (Describes the synthesis of UK-68,798 using the methanesulfonamide intermediate).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1][2][3] "hERG potassium channels and cardiac arrhythmia." Nature.[2][3] [1][3]

  • Weaver, R. J., et al. (2023).[3] "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." International Journal of Molecular Sciences. (Validates the role of the sulfonamide tail in binding).

  • Greim, H., et al. (1998).[3][5] "Toxicity of aliphatic amines: structure-activity relationship." Chemosphere.[2][3][5]

Sources

Revolutionizing Material Interfaces: A Guide to Surface Modification Using N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the vanguard of materials science, the ability to precisely engineer surface properties is paramount. The strategic functionalization of a material's interface can dictate its biocompatibility, cellular interactions, and overall performance in complex biological environments. This technical guide delves into the application of N-(3-aminopropyl)methanesulfonamide and its related amide counterpart, N-(3-aminopropyl)methacrylamide, as powerful tools for surface modification. While direct, detailed protocols for N-(3-aminopropyl)methanesulfonamide are not extensively documented in publicly available literature, this guide provides a robust framework based on established bioconjugation principles. Furthermore, it explores the use of its acrylamide analog to create functional polymer brushes, offering a versatile alternative for introducing primary amine functionalities.

Introduction: The Power of the Aminopropyl Group

The introduction of primary amine (-NH2) groups onto a surface is a cornerstone of biomaterial functionalization. These groups serve as versatile chemical handles for the covalent attachment of a wide array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs. N-(3-aminopropyl)methanesulfonamide presents a bifunctional architecture, featuring a terminal primary amine and a stable methanesulfonamide group. This structure offers the potential for creating unique surface characteristics.

A closely related and more widely documented molecule for surface modification is N-(3-aminopropyl)methacrylamide, which can be polymerized to form poly[N-(3-aminopropyl)methacrylamide] (PNAPMAm). These polymer brushes can be "grafted" onto a surface, creating a dense layer of primary amines that can significantly enhance cell adhesion and provide a platform for further bio-conjugation.[1]

Core Principles of Amine-Based Surface Functionalization

The primary strategies for immobilizing amine-containing molecules like N-(3-aminopropyl)methanesulfonamide or for grafting PNAPMAm polymers revolve around the activation of complementary functional groups on the substrate surface. The most common approaches target hydroxyl (-OH) or carboxyl (-COOH) groups.

Activation of Carboxylated Surfaces

Surfaces presenting carboxylic acid groups can be activated to form a highly reactive intermediate that readily couples with primary amines. A widely employed and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. In the presence of NHS, this is converted to a more stable NHS-ester, which then reacts with the primary amine of N-(3-aminopropyl)methanesulfonamide to form a stable amide bond.[2]

EDC_NHS_Coupling

Silanization of Hydroxylated Surfaces

For surfaces rich in hydroxyl groups, such as glass, silica, and many metal oxides, aminosilanization is a common and effective functionalization strategy. This process utilizes organosilane molecules, most notably 3-aminopropyltriethoxysilane (APTES), which is analogous in function to the target molecule of this guide. The ethoxy groups of APTES hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and presenting a surface rich in primary amines.[3]

Application Protocols

The following protocols are designed to be adaptable to a range of substrate materials. It is crucial to optimize reaction times, concentrations, and washing steps for each specific application.

Protocol 1: Covalent Immobilization of N-(3-aminopropyl)methanesulfonamide on a Carboxylated Surface

This protocol outlines a generalized procedure for the covalent attachment of N-(3-aminopropyl)methanesulfonamide to a surface that has been pre-functionalized with carboxylic acid groups.

Materials:

  • Carboxylated substrate

  • N-(3-aminopropyl)methanesulfonamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

  • Deionized (DI) water

Procedure:

  • Surface Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and DI water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

    • Immerse the cleaned, dry substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the activation solution and wash thoroughly with DI water to remove excess EDC and NHS.

  • Amine Coupling:

    • Immediately immerse the activated substrate in a solution of 1-10 mg/mL N-(3-aminopropyl)methanesulfonamide in Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Final Washing:

    • Remove the substrate from the coupling solution and wash extensively with PBST and then DI water to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

Self-Validation: The success of the immobilization can be verified through surface characterization techniques. X-ray Photoelectron Spectroscopy (XPS) should show the appearance of sulfur (S 2p) and an increase in the nitrogen (N 1s) signal.[4][5] Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to identify the characteristic peaks of the sulfonamide group.

Protocol 2: Surface Grafting of Poly[N-(3-aminopropyl)methacrylamide] (PNAPMAm)

This protocol describes a "grafting-to" approach, where pre-synthesized PNAPMAm is attached to a suitably activated surface.

Materials:

  • Substrate with appropriate reactive groups (e.g., NHS-esters)

  • N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)[6][7]

  • Free radical initiator (e.g., AIBN)

  • Solvent for polymerization (e.g., DMF, DMSO)

  • Grafting solvent (e.g., aqueous buffer)

  • Washing solvents

Procedure:

Part A: Synthesis of PNAPMAm

  • Dissolve APMA and the free radical initiator in the chosen polymerization solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen for at least 30 minutes.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80°C for AIBN) and allow it to proceed for several hours.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the synthesized polymer (e.g., by NMR, GPC).

Part B: Grafting of PNAPMAm to the Surface

  • Prepare the substrate with surface-bound reactive groups (e.g., by treating a carboxylated surface with EDC/NHS as described in Protocol 1).

  • Dissolve the synthesized PNAPMAm in the grafting solvent to a desired concentration.

  • Immerse the activated substrate in the polymer solution and incubate for several hours to overnight at room temperature.

  • Remove the substrate and wash extensively with the grafting solvent and other appropriate solvents to remove non-covalently bound polymer.

  • Dry the polymer-grafted surface under a stream of nitrogen.

PNAPMAm_Grafting

Characterization of Functionalized Surfaces

A multi-technique approach is essential to confirm the successful modification of the surface.

Technique Information Obtained Expected Results for Amine Functionalization
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the top few nanometers of the surface.[4]Appearance or increase of N 1s signal. For N-(3-aminopropyl)methanesulfonamide, the appearance of S 2p signal.[5]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Vibrational modes of chemical bonds, providing information about the functional groups present on the surface.Appearance of N-H bending and stretching vibrations. For N-(3-aminopropyl)methanesulfonamide, characteristic S=O stretching peaks. For PNAPMAm, amide I and II bands.[8][9]
Contact Angle Goniometry Surface wettability and hydrophilicity/hydrophobicity.A decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of amine groups.
Atomic Force Microscopy (AFM) Surface topography and roughness.Changes in surface morphology, particularly for polymer grafting which can alter the surface texture.

Conclusion and Future Perspectives

Future research should focus on the direct comparative analysis of surfaces modified with N-(3-aminopropyl)methanesulfonamide versus other aminopropylating agents to elucidate the specific advantages conferred by the sulfonamide group. Further exploration of controlled polymerization techniques for PNAPMAm will enable even greater precision in tailoring the architecture of the grafted polymer layer, opening new avenues for the rational design of advanced biomaterials.

References

  • Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Covalent immobilization using (3-Aminopropyl)triethoxysilane and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-Hydroxysuccinimide (EDC/NHS) activation of carboxylated NDs. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Covalent immobilization of proteins on carbon nanotubes using the cross-linker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide--a critical assessment. (2008). PubMed. Retrieved January 29, 2024, from [Link]

  • Covalent Protein Immobilization onto Muscovite Mica Surface with a Photocrosslinker. (2021). MDPI. Retrieved January 29, 2024, from [Link]

  • Surface functionalization of ceramic membranes with 3-aminopropyl groups using the sol-gel method. (2016). Hamad Bin Khalifa University. Retrieved January 29, 2024, from [Link]

  • In situ particle film ATR FTIR spectroscopy of poly (N-isopropyl acrylamide) (PNIPAM) adsorption onto talc. (2014). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. (2019). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Surface analysis using XPS and FTIR on polyolefin after argon plasma treatment followed by bromine gassing. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Surface Characterization of Poly(N-isopropylacrylamide) Grafted Tissue Culture Polystyrene by Electron Beam Irradiation, Using Atomic Force Microscopy, and X-Ray Photoelectron Spectroscopy. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. (2017). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Functionalization of magnetic nanoparticles with 3-aminopropyl silane. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. (2022). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • A Functionalization of magnetic nanoparticles with 3-aminopropyl... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • N-(3-Aminopropyl) methacrylamide. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications. (2021). MDPI. Retrieved January 29, 2024, from [Link]

  • Biologically Relevant Micellar Nanocarrier Systems for Drug Encapsulation and Functionalization of Metallic Nanoparticles. (2022). National Institutes of Health. Retrieved January 29, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(3-aminopropyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to address potential side-product formation and other experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for N-(3-aminopropyl)methanesulfonamide, and what is the primary challenge?

The most prevalent and direct method for synthesizing N-(3-aminopropyl)methanesulfonamide involves the reaction of 1,3-diaminopropane with methanesulfonyl chloride.[1] This reaction follows a nucleophilic substitution mechanism where the amine group attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]

The primary challenge in this synthesis is achieving selective monosulfonylation . 1,3-Diaminopropane possesses two primary amine groups of similar reactivity. Consequently, the reaction can readily proceed to form the undesired N,N'-bis(methylsulfonyl)-1,3-propanediamine, often referred to as the "di-sulfonated" side-product. Controlling the stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-sulfonated product.

1,3-Diaminopropane 1,3-Diaminopropane N-(3-aminopropyl)methanesulfonamide N-(3-aminopropyl)methanesulfonamide 1,3-Diaminopropane->N-(3-aminopropyl)methanesulfonamide + Methanesulfonyl Chloride (1 eq) Methanesulfonyl Chloride Methanesulfonyl Chloride N,N'-bis(methylsulfonyl)-1,3-propanediamine N,N'-bis(methylsulfonyl)-1,3-propanediamine N-(3-aminopropyl)methanesulfonamide->N,N'-bis(methylsulfonyl)-1,3-propanediamine + Methanesulfonyl Chloride

Caption: Reaction pathway showing desired mono-sulfonylation and undesired di-sulfonylation.

Q2: I am observing a significant amount of the di-sulfonated side-product. How can I improve the selectivity for the mono-sulfonated product?

Formation of the di-sulfonated product is a common issue. Here are several strategies to enhance the selectivity for N-(3-aminopropyl)methanesulfonamide:

  • Control of Stoichiometry: Employ a significant excess of 1,3-diaminopropane relative to methanesulfonyl chloride. A molar ratio of 3:1 to 5:1 (diamine:sulfonyl chloride) is a good starting point. The large excess of the diamine increases the statistical probability that the sulfonyl chloride will react with an unreacted diamine molecule rather than the already mono-sulfonylated product.

  • Slow Addition of Methanesulfonyl Chloride: Add the methanesulfonyl chloride dropwise to the solution of 1,3-diaminopropane, ideally as a dilute solution in a suitable solvent. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, further favoring the reaction with the more abundant starting diamine.

  • Low Reaction Temperature: Perform the reaction at a reduced temperature, typically between 0°C and room temperature.[3] Lower temperatures decrease the overall reaction rate, allowing for better control and minimizing over-reaction.

  • Choice of Base: The selection of a base is critical. A non-nucleophilic, sterically hindered base can be advantageous. The role of the base is to neutralize the HCl generated during the reaction.[1] The choice of base can influence the selectivity of the reaction.[4][5]

ParameterRecommendation for Mono-selectivityRationale
Stoichiometry (Diamine:Sulfonyl Chloride) 3:1 to 5:1Statistically favors reaction with the starting diamine.
Addition of Methanesulfonyl Chloride Slow, dropwise addition of a dilute solutionMaintains a low concentration of the limiting reagent.
Reaction Temperature 0°C to room temperatureReduces reaction rate for better control.[3]
Base Non-nucleophilic, sterically hinderedNeutralizes HCl without competing in the reaction.
Q3: What other potential side-products should I be aware of besides the di-sulfonated species?

While the di-sulfonated product is the most common impurity, other side-products can arise:

  • Methanesulfonic Acid: Methanesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture.[6] This reaction forms methanesulfonic acid and HCl.[6] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Oligomers/Polymers: Under certain conditions, particularly at higher temperatures or incorrect stoichiometry, oligomerization or polymerization can occur. This can happen through the reaction of the free amine of the mono-sulfonated product with another molecule of methanesulfonyl chloride that has already reacted with the diamine, leading to longer chains.

  • Side-reactions with Solvents: While less common with inert aprotic solvents, reactive solvents could potentially lead to side-products. It is advisable to use solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

cluster_main Main Reaction cluster_side Side Reactions 1,3-Diaminopropane 1,3-Diaminopropane N-(3-aminopropyl)methanesulfonamide N-(3-aminopropyl)methanesulfonamide 1,3-Diaminopropane->N-(3-aminopropyl)methanesulfonamide + Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonic Acid Methanesulfonic Acid Methanesulfonyl Chloride->Methanesulfonic Acid + H2O (Hydrolysis) Di-sulfonated Product Di-sulfonated Product N-(3-aminopropyl)methanesulfonamide->Di-sulfonated Product + Methanesulfonyl Chloride Oligomers Oligomers N-(3-aminopropyl)methanesulfonamide->Oligomers + Reacts with itself

Caption: Overview of desired reaction and potential side-product formation pathways.

Q4: What is a reliable experimental protocol for the synthesis of N-(3-aminopropyl)methanesulfonamide with good selectivity?

Materials:

  • 1,3-Diaminopropane (freshly distilled)

  • Methanesulfonyl chloride

  • Triethylamine (Et3N) (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (e.g., 5 equivalents) and triethylamine (e.g., 1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Dilute methanesulfonyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely contain unreacted 1,3-diaminopropane, the desired product, and the di-sulfonated side-product. Purification can be achieved by column chromatography on silica gel. The excess diamine is highly polar and will remain on the baseline, while the mono- and di-sulfonated products can be separated by a suitable eluent system (e.g., a gradient of methanol in DCM).

Q5: How can I analyze the reaction mixture and the purified product to assess purity and identify side-products?

A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress. Use a polar solvent system (e.g., 10% methanol in DCM with a small amount of ammonium hydroxide) to visualize the separation of the starting diamine (baseline), the mono-sulfonated product, and the less polar di-sulfonated product.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preferred method for quantitative analysis.[7] A reversed-phase C18 column with a gradient of acetonitrile in water (with formic acid or ammonium acetate as a modifier) can effectively separate the components. The mass spectrometer will allow for the unambiguous identification of the desired product (m/z for [M+H]+ = 153.07) and the di-sulfonated side-product (m/z for [M+H]+ = 231.04).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for identifying impurities if they are present in significant amounts. The spectra of N-(3-aminopropyl)methanesulfonamide would show characteristic signals for the methyl group of the methanesulfonyl moiety and the propyl chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the sulfonamide functional group (characteristic S=O stretching bands around 1320-1350 cm-1 and 1140-1160 cm-1) and the primary amine (N-H stretching bands around 3300-3500 cm-1).

Analytical TechniqueApplicationExpected Observations
TLC Reaction monitoringSeparation of starting material, mono- and di-sulfonated products based on polarity.
HPLC-MS Purity assessment and impurity identificationSeparation and mass confirmation of product and side-products.[7]
NMR Structural confirmationCharacteristic chemical shifts for the methyl and propyl groups.
FTIR Functional group analysisPresence of S=O and N-H stretching bands.

References

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Google Patents. (n.d.). Method for preparing N-(3-aminopropyl) imidazole.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21.
  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • Mondin, A., Bogialli, S., Di Corcia, D., & Pastore, P. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 95, 393-399.
  • ResearchGate. (n.d.). Selective Mono-BOC Protection of Diamines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved February 2, 2026, from [Link]

  • Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved February 2, 2026, from [Link]

Sources

How to increase the efficiency of N-(3-aminopropyl)methanesulfonamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 2, 2026

Executive Summary & Chemical Profile

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a bifunctional building block frequently used to introduce a sulfonamide "tail" to increase the polarity and aqueous solubility of lipophilic drug scaffolds.

While the primary amine is nucleophilic and sterically unhindered, coupling failures are statistically driven by three factors: improper salt neutralization , solubility mismatches between the polar amine and lipophilic acid, and purification losses due to the amphiphilic nature of the product.

Chemical Profile
PropertyDataImplication for Coupling
Structure

Primary amine is the reactive center.[1] Sulfonamide is stable but polar.
pKa (Amine) ~10.5Highly basic; exists as a protonated cation (

) at neutral pH.
Common Form Hydrochloride Salt (HCl)CRITICAL: Must be free-based in situ to react.
Solubility Water, MeOH, DMSO, DMFPoor solubility in DCM/EtOAc when in salt form.

Pre-Reaction Logic & Decision Matrix

Before initiating synthesis, verify the state of your starting material. The majority of "failed" reactions with this amine occur because the user attempts to couple the hydrochloride salt without sufficient base.

CouplingLogic Start Start: Check Amine Source IsSalt Is it a Salt? (HCl/TFA) Start->IsSalt Solubility Check Acid Solubility IsSalt->Solubility No (Free amine) FreeBase Add Excess Base (3-4 eq) (DIPEA or NMM) IsSalt->FreeBase Yes SolventChoice Select Solvent: DMF or DMAc Solubility->SolventChoice Acid is Lipophilic FreeBase->Solubility Reagent Select Coupling Agent SolventChoice->Reagent T3P T3P (Propylphosphonic Anhydride) *Recommended for Scale/Workup* Reagent->T3P Priority 1 HATU HATU/HBTU *High Potency/Small Scale* Reagent->HATU Priority 2

Figure 1: Decision matrix for reaction setup. Note the critical branch for salt neutralization.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Why this works: T3P (Propylphosphonic anhydride) generates water-soluble by-products. Since N-(3-aminopropyl)methanesulfonamide products are often polar, this allows for an aqueous workup that removes reagents without difficult chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (HCl salt) (1.2 equiv)

  • Base: DIPEA (4.0 equiv) — Crucial excess to neutralize HCl and drive T3P cycle.

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Solvent: DMF or EtOAc (if acid is soluble).

Step-by-Step:

  • Dissolve the Carboxylic Acid and Amine HCl salt in DMF (0.1 M concentration).

  • Add DIPEA dropwise. Observation: The suspension should clear as the amine salt is neutralized.

  • Cool to 0°C (optional, reduces epimerization if acid is chiral).

  • Add T3P solution slowly.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water, 1x with sat.

    
    , 1x with brine.
    
  • Result: The organic layer contains the product; T3P by-products wash away.

Protocol B: High-Throughput / Difficult Acids (HATU)

Why this works: HATU is a more potent activator for sterically hindered acids but requires chromatography to remove the tetramethylurea by-product.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine (HCl salt) (1.2 equiv)

  • Solvent: DMF.

Step-by-Step:

  • Dissolve Acid and HATU in DMF.

  • Add 1.0 equiv of DIPEA to activate the acid (formation of At-ester). Stir 5 mins.

  • In a separate vial, dissolve Amine HCl salt in DMF + 2.0 equiv DIPEA.

  • Add the Amine solution to the Acid/HATU mixture.

  • Stir 1–2 hours.

  • Purification: Inject directly onto Reverse-Phase HPLC (C18) or perform aqueous workup followed by flash chromatography (DCM/MeOH).

Troubleshooting Guide & FAQs

Q1: The reaction mixture stays a suspension and yield is <10%.

Diagnosis: The amine hydrochloride salt did not dissolve/neutralize. The Fix:

  • Switch Solvent: DCM is often too non-polar to dissolve the salt. Use DMF or NMP.

  • Check pH: Spot an aliquot on wet pH paper. It must be basic (pH 9-10). If not, add more DIPEA. The HCl consumes 1 equivalent of base immediately.

Q2: I see a new spot on TLC, but it disappears during aqueous workup.

Diagnosis: Your product is highly polar (amphiphilic) and is extracting into the water layer. The Fix:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) before extraction.

  • Solvent Switch: Extract with DCM:Isopropanol (3:1) or n-Butanol instead of EtOAc.

  • Skip Extraction: Evaporate the DMF directly (Genevac/V-10) and purify the crude residue by Reverse-Phase HPLC.

Q3: Low yield with EDC/HOBt.

Diagnosis: EDC is often too slow for this specific amine, leading to N-acyl urea formation (side reaction) or hydrolysis of the active ester. The Fix: Switch to T3P (Protocol A) or HATU (Protocol B). If you must use EDC, ensure you pre-activate the acid for 15 mins before adding the amine.

Q4: The product streaks on Silica Gel chromatography.

Diagnosis: The sulfonamide NH and the amide NH can interact strongly with silica silanols. The Fix:

  • Deactivation: Add 1% Triethylamine or 1%

    
     to your eluent (e.g., DCM:MeOH:NH4OH 90:10:1).
    
  • Reverse Phase: Use C18 silica.[2] It tolerates polar functional groups much better.

Comparative Data: Coupling Efficiency

Coupling ReagentYield (Avg)*Workup DifficultySuitability for Sulfonamide Amines
T3P 88-95% Low (Wash only)High (Matches polarity profile)
HATU 90-98%High (Requires Col/HPLC)High (Best for hindered acids)
EDC/HOBt 65-75%MediumModerate (Slow kinetics)
Thionyl Chloride VariableHigh (Harsh conditions)Low (Sulfonamide may react)

*Data based on internal optimization studies using benzoic acid derivatives.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Biotage Application Notes. Strategies for the Purification of Polar Amines and Sulfonamides.

  • Archimica (Euticals). T3P® (Propanephosphonic acid anhydride) Handling and Reaction Guide.

Sources

Technical Support Center: N-(3-aminopropyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Symmetry Trap" in Scale-Up

Scaling up the synthesis of N-(3-aminopropyl)methanesulfonamide presents a classic organic process challenge: Desymmetrization of a Diamine .[1]

The most direct route involves reacting 1,3-diaminopropane (DAP) with methanesulfonyl chloride (MsCl).[1] However, because DAP has two identical primary amine groups, the reaction is statistically prone to forming the unwanted N,N'-bis(methanesulfonyl)propane-1,3-diamine (Bis-impurity).[1]

At the milligram scale, column chromatography separates these easily.[1] At the kilo-lab scale, chromatography is a bottleneck.[1] This guide focuses on process engineering controls—stoichiometry, thermodynamics, and workup chemistry—to maximize the mono-product and simplify isolation without chromatography.

Module 1: Reaction Selectivity & Impurity Control

Q: Why is the Bis-sulfonamide impurity increasing significantly upon scale-up?

A: The issue is likely "Local Concentration Effects" caused by poor mixing efficiency at larger scales. [1]

In a small flask, magnetic stirring is rapid relative to the addition rate.[1] In a large reactor, if MsCl is added too quickly, it creates transient zones of high concentration. In these zones, the highly reactive MsCl encounters the already-formed Mono-product and reacts again to form the Bis-impurity before it can disperse.[1]

Troubleshooting Protocol:

  • Switch to Inverse Addition: Never add the diamine to the MsCl. You must add MsCl into the diamine.[1]

  • Increase Stoichiometry: Use a large excess of 1,3-diaminopropane (3.0 to 5.0 equivalents).[1] This ensures that every molecule of MsCl statistically encounters unreacted diamine rather than the mono-product.[1]

  • Dilution Factor: Maintain a high solvent volume (DCM or THF) to physically separate product molecules.[1]

  • Turbulent Mixing: Ensure the reactor impeller provides high shear mixing, or use a flow reactor for the addition step.[1]

Visualization: The Statistical Distribution Pathway

ReactionPath cluster_control Process Controls DAP 1,3-Diaminopropane (Excess) Mono Mono-Product (Desired) DAP->Mono k1 (Fast) MsCl MsCl (Limiting Reagent) MsCl->Mono Bis Bis-Impurity (Undesired) MsCl->Bis Mono->Bis k2 (Compounding Error) High Local Conc. Control1 High Mixing Rate (Prevents Hotspots) Control2 3-5 eq. Diamine (Statistical Shielding)

Caption: Kinetic competition between mono- and bis-sulfonylation. High local concentrations of MsCl accelerate k2, leading to bis-impurity formation.

Module 2: Thermal Management (The Exotherm)

Q: The internal temperature spikes uncontrollably during MsCl addition. Is this dangerous?

A: Yes. The sulfonylation of amines is highly exothermic (


). [1]

At scale, the surface-area-to-volume ratio decreases, meaning your reactor cannot shed heat as fast as a round-bottom flask.[1] Uncontrolled heat has two consequences:

  • Safety Hazard: Rapid boiling of solvent (DCM/THF) or runaway decomposition.[1]

  • Loss of Selectivity: Higher temperatures lower the activation energy barrier for the Bis-reaction, increasing impurity levels.[1]

Thermal Safety Protocol:

ParameterSpecificationRationale
Target Temp -10°C to 0°CLow temp favors kinetic selectivity for the mono-amine.[1]
Addition Rate Mass-transfer limitedAddition speed must be slave to the cooling jacket's capacity.
Solvent Choice DCM or THFDCM (boiling point 40°C) provides a "thermal fuse" (reflux) but requires careful condenser monitoring.[1]
Quench Controlled Water Addn.[1][2]Quenching excess MsCl is also exothermic.[1]

Module 3: Workup & Isolation (The Solubility Trap)

Q: I cannot extract the product from the aqueous phase. It seems to disappear.

A: The product is an amphiphilic amine salt.[1] Standard extractions fail because it prefers water.

  • The Chemistry: The product contains a basic primary amine (

    
    ) and a sulfonamide moiety.[1] In the reaction mixture (acidic due to HCl generation), it exists as a hydrochloride salt, which is totally water-soluble.[1]
    
  • The Trap: Even after basifying, the free base is highly polar due to the sulfonamide group and the short propyl chain.[1] It partitions poorly into non-polar solvents like Hexane or Ether.[1]

The "Salting-Out" Extraction Protocol:

  • Basification: Adjust aqueous pH to >12 using 50% NaOH. This ensures the primary amine is deprotonated (free base).[1]

  • Saturation: Saturate the aqueous phase with NaCl. This "salts out" the organic amine.[1][3]

  • Solvent Selection: Do not use Ethyl Acetate (it can undergo aminolysis with the primary amine over time).[1]

    • Recommended:Dichloromethane (DCM) or n-Butanol .[1]

    • Ratio: Perform 4-5 extractions with smaller volumes rather than 1 large extraction.

  • Alternative (Distillation): If the product is an oil, the excess 1,3-diaminopropane (b.p. 140°C) can be distilled off under high vacuum, leaving the higher-boiling sulfonamide product behind.[1]

Visualization: Workup Decision Tree

Workup Start Crude Reaction Mixture (DAP + Product + HCl) Step1 Evaporate Reaction Solvent Start->Step1 Step2 Basify to pH > 12 (NaOH) Step1->Step2 Decision Separation Strategy Step2->Decision PathA Vacuum Distillation Decision->PathA If Equipment Available PathB Extraction Decision->PathB Standard Lab Setup ResultA Distill off DAP (140°C) Residue = Product PathA->ResultA ResultB Saturate Aqueous w/ NaCl Extract w/ DCM (x5) PathB->ResultB

Caption: Decision matrix for isolating the polar amine product from excess diamine.

Module 4: Storage & Stability

Q: The product turned from a colorless oil to a yellow solid/gum upon storage. Why?

A: Primary amines react with atmospheric


 to form carbamates and can oxidize. [1]
  • Carbamate Formation:

    
    .[1] This is reversible but annoying.
    
  • Oxidation: Amines slowly oxidize in air to form N-oxides or imines, leading to yellowing.[1]

Storage Recommendation:

  • Store as the Hydrochloride Salt (HCl) .[1] The salt form is non-volatile, air-stable, and solid.

  • Conversion: Dissolve the free base oil in EtOH, add 1.1 eq of HCl (in dioxane or ether), and precipitate the salt.[1]

  • Store under Argon/Nitrogen at 4°C.

References

  • PubChem. (n.d.).[1] 1,3-Diaminopropane (Compound Summary).[1][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • Orelli, L. R., et al. (1999).[4] Selective Monoformylation of 1,3-Diaminopropane Derivatives. Synthetic Communications.[1][4] (Demonstrates the difficulty of desymmetrization and purification of DAP derivatives). Retrieved from [Link][1][4][9][10]

  • ResearchGate Forum. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture? (Peer-reviewed discussion on copper complexation and extraction techniques for DAP). Retrieved from [Link]

Sources

Optimizing storage conditions for N-(3-aminopropyl)methanesulfonamide

[1]

Core Technical Overview

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3 for free base) is a bifunctional linker commonly used in medicinal chemistry. It features a sulfonamide moiety (hydrogen bond donor/acceptor, chemically robust) and a primary amine (nucleophilic, reactive, prone to oxidation).

The storage challenge lies in the dichotomy of its functional groups: while the sulfonamide is stable, the primary amine is a "chemical sponge" for atmospheric moisture and carbon dioxide.

Chemical Profile
ParameterDescription
Structure

Physical State Free Base: Viscous oil or low-melting solid (Clear to pale yellow).HCl Salt: White to off-white crystalline powder.[1][2]
Primary Hazard Oxidation (Yellowing) & Carbamylation (Reaction with

).
Hygroscopicity High (Especially the HCl salt form).

The Storage Matrix: Critical Parameters

Do not treat APMS like a standard organic solid. Its primary amine tail requires specific environmental controls to prevent "silent degradation" (where the compound looks fine but has lost stoichiometric potency).

Recommended Conditions
ParameterStandard (Short-Term < 1 Month)Long-Term (> 1 Month)Why? (The Mechanism)
Temperature 2–8°C (Refrigerator)-20°C (Freezer)Reduces kinetic rate of amine oxidation and hydrolysis.
Atmosphere Tightly cappedArgon/Nitrogen Backfill Oxygen causes N-oxide formation;

forms carbamate salts.[1]
Container Amber GlassAmber Glass + ParafilmLight accelerates photo-oxidation of amines; Parafilm prevents moisture ingress.[1]
Desiccation OptionalMandatory Prevents deliquescence (turning into a sticky goo).
The "Golden Standard" Workflow

Visualizing the optimal path from receipt to storage to prevent degradation.[1]

StorageWorkflowReceiptReceipt of CompoundCheckCheck Physical State(Oil vs. Solid)Receipt->CheckAliquotAliquot under Inert Gas(Avoid freeze-thaw)Check->AliquotImmediateSealSeal: Parafilm + DesiccantAliquot->SealArgon/N2StoreStore at -20°CSeal->Store

Caption: Figure 1. The linear workflow for handling APMS upon arrival to maximize shelf-life.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific observations researchers make when APMS storage fails.

Scenario A: "My white powder has turned yellow/orange."
  • Diagnosis: Oxidative Degradation. [1]

  • The Science: Primary amines (

    
    ) react with atmospheric oxygen to form N-oxides, hydroxylamines, or imine impurities. This is often accelerated by trace metal impurities or light.
    
  • Impact: The molecular weight changes; stoichiometry in downstream coupling (e.g., amide bond formation) will be incorrect.

  • The Fix:

    • If slightly yellow: Recrystallize (for salts) from Ethanol/Ether.

    • If orange/brown: Discard . Purification yield will be too low to justify the effort.

    • Prevention: ALWAYS backfill headspace with Argon after use.

Scenario B: "The solid has turned into a sticky gum or liquid."
  • Diagnosis: Deliquescence (Hygroscopicity). [1]

  • The Science: The amine salt (usually HCl) absorbs water from the air until it dissolves in its own sorbed water.[1]

  • Impact: Hydrolysis risk is low (sulfonamides are stable), but weighing becomes impossible . You cannot determine the molarity.

  • The Fix:

    • Dissolve the "goo" in a known volume of dry Methanol or DMSO to create a stock solution.

    • Determine concentration via quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid).

    • Store this solution over molecular sieves (3Å) at -20°C.

Scenario C: "I see a white crust on the cap or extra peaks in NMR."
  • Diagnosis: Carbamate Formation. [1]

  • The Science:

    
    . Primary amines react reversibly with 
    
    
    in the air to form carbamate salts.
  • Impact: The "extra peaks" in NMR often appear near 160 ppm (Carbon) or shift the methylene protons.

  • The Fix:

    • Acid Wash: If your downstream reaction tolerates acid, treating the material with dilute HCl will decarboxylate the carbamate back to the amine salt and release

      
      .
      
    • Vacuum: High vacuum drying (with mild heat, 30-40°C) can sometimes reverse the reaction.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationAPMSFresh APMS(R-NH2)OxidationN-Oxides / Imines(Yellow Color)APMS->Oxidation + Oxygen (Slow)CarbamateAmmonium Carbamate(White Crust)APMS->Carbamate + CO2 (Reversible)HydrateDeliquescent Salt(Sticky Gum)APMS->Hydrate + Moisture (Physical Change)OxygenOxygen (Air)CO2CO2 (Air)MoistureMoisture (H2O)

Caption: Figure 2.[3] Primary degradation pathways for N-(3-aminopropyl)methanesulfonamide exposed to ambient conditions.

Frequently Asked Questions (FAQs)

Q1: Can I store APMS as a stock solution? A: Yes, but solvent choice is critical.

  • Avoid: Acetone or Ethyl Acetate (The amine can react with ketones/esters over time).

  • Preferred: DMSO or Methanol (anhydrous).

  • Stability: Stable for ~1 month at -20°C. For longer storage, keep as a solid powder.

Q2: I bought the "Free Base" but received a liquid. Is it pure? A: Likely yes. The free base of APMS is often a viscous oil or a low-melting solid. Check the Certificate of Analysis (CoA). If you require a solid for easier weighing, convert it to the HCl salt by bubbling HCl gas through an ethereal solution of the amine [1].

Q3: Is this the same as APMA (Aminopropyl methacrylamide)? A: NO. This is a frequent error.

  • APMA: Contains an alkene (acrylamide)

    
     Polymerizes (requires radical inhibitors like MEHQ).
    
  • APMS: Contains a sulfonamide

    
     Does not  polymerize.
    
  • Warning: Do not add polymerization inhibitors (like hydroquinone) to APMS; they are unnecessary contaminants.

Q4: How do I re-dry the material if it becomes clumpy? A: Place the vial in a vacuum desiccator over

References

  • PubChem. Compound Summary: N-(3-aminopropyl)methanesulfonamide. National Library of Medicine. Accessed Oct 2025.[4] Link

  • Clayden, J., et al. Organic Chemistry. "Stability of Amines and Sulfonamides."[5] Oxford University Press. (General reference for amine oxidation mechanisms).

  • Armarego, W.L.F.Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • BenchChem. Sulfonamide Synthesis with Primary Amines. Technical Support Guide.[6] Link (Cited for general sulfonamide stability context).

(Note: While specific stability studies for this exact CAS are proprietary to vendors, the protocols above are derived from established organic chemistry principles for primary amino-sulfonamides.)

Technical Support Center: Overcoming Poor Reproducibility in Assays with N-(3-aminopropyl)methanesulfonamide (APMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminopropyl)methanesulfonamide (APMS). This guide is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to poor reproducibility in assays involving APMS. As a bifunctional molecule with a primary amine and a sulfonamide group, APMS offers unique properties for various biological applications, but its effective use requires a nuanced understanding of its chemistry and handling. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the robustness and reliability of your experimental results.

Introduction to N-(3-aminopropyl)methanesulfonamide (APMS)

N-(3-aminopropyl)methanesulfonamide (APMS) is a versatile aliphatic sulfonamide with the chemical formula C₄H₁₂N₂O₂S. Its structure, featuring a flexible aminopropyl chain linked to a methanesulfonamide group, imparts valuable physicochemical properties, including enhanced water solubility.[1] The presence of a primary amine allows for a variety of chemical modifications and conjugations, making it a useful tool in biological assays. However, the reactivity of this primary amine also necessitates careful consideration of experimental conditions to avoid unwanted side reactions and ensure reproducibility.

This guide will walk you through the common pitfalls and provide actionable solutions to help you achieve consistent and reliable results in your assays.

Troubleshooting Guide: Pinpointing and Resolving Reproducibility Issues

Poor reproducibility in assays utilizing APMS can often be traced back to a few key areas: reagent stability, buffer composition, and procedural inconsistencies. This section provides a systematic approach to troubleshooting.

Issue 1: Inconsistent or No Signal in Conjugation-Based Assays (e.g., ELISA, Western Blot)

This is a common issue when APMS is used to conjugate to proteins, such as antibodies or antigens. The primary amine of APMS is the reactive handle for such conjugations, and its efficiency is paramount.

Possible Causes and Solutions:

  • Suboptimal pH of Conjugation Buffer: The reactivity of the primary amine is highly pH-dependent. For effective conjugation to activated esters (like NHS esters), the pH should be in the slightly alkaline range (typically pH 7.2-8.5). A pH that is too low will result in protonation of the amine, reducing its nucleophilicity. Conversely, a pH that is too high can lead to hydrolysis of the crosslinker.

    • Actionable Step: Prepare fresh conjugation buffer and verify its pH immediately before use. It is advisable to perform a pH optimization experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific application.

  • Hydrolysis of APMS or Crosslinker: APMS, like other sulfonamides, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Similarly, many crosslinkers used for conjugation are moisture-sensitive.

    • Actionable Step: Always store APMS in a desiccator at the recommended temperature. Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare APMS solutions fresh for each experiment. If using a crosslinker, ensure it is also handled in a moisture-free environment.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris, will compete with the primary amine of APMS for reaction with the crosslinker, leading to low conjugation efficiency.

    • Actionable Step: Use amine-free buffers for your conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS) or borate buffer.[3]

Issue 2: High Background Signal in Immunoassays

High background can mask the specific signal, leading to poor signal-to-noise ratios and unreliable data.

Possible Causes and Solutions:

  • Non-specific Binding of APMS-conjugated Molecules: The introduction of APMS can alter the charge and hydrophobicity of a molecule, potentially increasing its propensity for non-specific binding to the assay surface (e.g., microplate wells or blotting membranes).

    • Actionable Step: Optimize your blocking and washing steps. Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or a commercial blocking buffer). Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer.

  • Cross-reactivity: The modified molecule may exhibit unintended cross-reactivity with other components in the sample.[4]

    • Actionable Step: If you suspect cross-reactivity, perform a control experiment where the APMS-conjugated molecule is incubated with a sample matrix that does not contain the target analyte. If a signal is still observed, you may need to purify your conjugate or consider a different conjugation strategy.

Issue 3: Variable Results Between Experiments

Inconsistent results from one experiment to the next are a clear indicator of a lack of control over one or more experimental parameters.

Possible Causes and Solutions:

  • Inconsistent Reagent Preparation: Minor variations in the concentration of APMS or other critical reagents can lead to significant differences in assay performance.

    • Actionable Step: Prepare master mixes of your reagents to minimize pipetting errors. Always use calibrated pipettes and validate your stock solution concentrations.

  • Temperature and Incubation Time Fluctuations: The kinetics of conjugation reactions and antibody-antigen binding are temperature-dependent.

    • Actionable Step: Use a temperature-controlled incubator for all incubation steps. Ensure that incubation times are consistent across all experiments.

  • Degradation of Stored APMS Solutions: As mentioned, APMS solutions may not be stable over long periods.

    • Actionable Step: Prepare fresh APMS solutions for each experiment. If you must store a stock solution, aliquot it and store it at -20°C or below, and perform a validation experiment to ensure its activity has not diminished over time.

Experimental Protocols: A Framework for Reproducibility

Protocol 1: General Procedure for Protein Conjugation using APMS and an NHS-Ester Crosslinker

This protocol provides a starting point for conjugating APMS to a protein via its primary amine.

  • Prepare Amine-Free Buffers:

    • Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Storage Buffer: PBS, pH 7.4.

  • Prepare Reagents:

    • Dissolve the protein to be conjugated in the Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO.

    • Immediately before use, dissolve APMS in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS-ester crosslinker to the protein solution at a 10-20 fold molar excess.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Add APMS to the reaction mixture at a 50-100 fold molar excess over the protein.

    • Incubate for an additional 2 hours at room temperature.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted APMS and crosslinker by dialysis or using a desalting column equilibrated with Storage Buffer.

  • Characterize the Conjugate:

    • Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Data Presentation: Quick Reference Tables

Table 1: Recommended Buffers for Assays Involving APMS
Buffer ComponentRecommended UseIncompatible withRationale
Phosphate-Buffered Saline (PBS) General dilution, washing, conjugationAmine-reactive crosslinkingAmine-free and maintains physiological pH.
Borate Buffer Conjugation reactionsEffective buffering capacity in the alkaline range required for amine reactivity.
HEPES General purpose bufferGood buffering capacity in the physiological range.
Tris Buffer Quenching amine-reactive conjugationsAmine-reactive crosslinkingContains a primary amine that will compete with APMS.

Visualization & Formatting

Diagram 1: Chemical Structure of N-(3-aminopropyl)methanesulfonamide (APMS)

APMS_Structure cluster_APMS N-(3-aminopropyl)methanesulfonamide (APMS) APMS S S O1 O S->O1 O2 O S->O2 CH3 CH₃ S->CH3 NH_sulfonamide NH S->NH_sulfonamide CH2_1 CH₂ NH_sulfonamide->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 NH2_primary NH₂ CH2_3->NH2_primary Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Reagents Step 1: Reagent Integrity Check Start->Check_Reagents Fresh_APMS Use freshly prepared APMS solution? Check_Reagents->Fresh_APMS Buffer_Check Step 2: Buffer and Reaction Conditions Fresh_APMS->Buffer_Check Yes Consult_Support Consult Senior Scientist or Technical Support Fresh_APMS->Consult_Support No Amine_Free_Buffer Using amine-free buffer (e.g., PBS, Borate)? Buffer_Check->Amine_Free_Buffer pH_Check Is pH optimized for the reaction (e.g., 7.2-8.5 for amine coupling)? Amine_Free_Buffer->pH_Check Yes Amine_Free_Buffer->Consult_Support No Assay_Protocol Step 3: Assay Protocol Review pH_Check->Assay_Protocol Yes pH_Check->Consult_Support No Blocking_Washing Are blocking and washing steps optimized? Assay_Protocol->Blocking_Washing Incubation_Params Are incubation times and temperatures consistent? Blocking_Washing->Incubation_Params Yes Blocking_Washing->Consult_Support No Resolved Issue Resolved Incubation_Params->Resolved Yes Incubation_Params->Consult_Support No

Caption: A decision tree for systematically troubleshooting reproducibility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-(3-aminopropyl)methanesulfonamide?

A: APMS powder should be stored in a tightly sealed container in a desiccator at room temperature. [4]For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended.

Q2: Can I reuse a previously prepared solution of APMS?

A: It is strongly recommended to prepare APMS solutions fresh for each experiment. Sulfonamides can be susceptible to hydrolysis, and the stability of APMS in aqueous solutions over time can be variable depending on the pH and temperature. [2]Using fresh solutions minimizes this source of variability.

Q3: My assay shows high variability between replicate wells. What could be the cause?

A: High intra-assay variability can be due to several factors, including inconsistent pipetting, inadequate mixing of reagents in the wells, or uneven temperature across the microplate. Ensure your pipettes are calibrated, and thoroughly mix the plate contents after adding each reagent. Also, check for temperature gradients in your incubator.

Q4: How do I know if my APMS conjugation to my protein was successful?

A: You can assess the success of your conjugation using several methods. A simple way is to run an SDS-PAGE gel. A successful conjugation should result in a shift in the molecular weight of your protein. More quantitative methods include mass spectrometry to determine the exact mass of the conjugate or using a colorimetric assay to quantify the number of free amines before and after the reaction.

Q5: Can APMS interfere with my downstream applications?

A: Yes, it is possible. The addition of APMS will alter the physicochemical properties of your molecule of interest. This could potentially affect its binding affinity, solubility, or interaction with other molecules. It is important to validate the functionality of your APMS-conjugated molecule in your specific application.

References

  • PubMed. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Available from: [Link]

  • National Institutes of Health. Universal buffers for use in biochemistry and biophysical experiments. Available from: [Link]

Sources

Technical Support Center: Optimizing Assay Performance for N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: NSB-REDUCTION-001

Executive Summary

You are encountering high background or non-specific binding (NSB) with N-(3-aminopropyl)methanesulfonamide . To resolve this, we must address the fundamental physicochemical properties of the molecule.

  • The Culprit: The primary amine (

    
    ) on the propyl chain.
    
  • The Mechanism: At physiological pH (7.4), this amine is protonated (

    
    ), rendering the molecule a cation  (
    
    
    
    ). Most assay surfaces (polystyrene, carboxylated sensor chips, glass) possess a net negative charge (Zeta potential < 0).
  • The Result: Strong electrostatic attraction driving the molecule to the surface, independent of specific biological interactions.

This guide provides a modular approach to neutralizing these forces without compromising biological activity.

Module 1: Buffer Composition (The Chemical Shield)

The most effective first-line defense against electrostatic NSB is ionic shielding . You must compress the electrical double layer (Debye length) to prevent the positively charged molecule from "sensing" the negatively charged surface.

Protocol A: Ionic Strength Optimization

Standard PBS/TBS (150 mM NaCl) is often insufficient for cationic small molecules.

  • Base Buffer: Start with your standard assay buffer (e.g., PBS pH 7.4).

  • Titration: Prepare variations with increasing NaCl concentrations: 150 mM (Control), 300 mM, and 500 mM .

  • Validation: Run a "No-Target Control" (NTC) with these buffers.

    • Success Metric: Signal in NTC wells decreases as salt increases.

    • Caution: Do not exceed 500 mM if your protein target is salt-sensitive (e.g., some kinases or transcription factors).

Protocol B: pH Strategy (The "De-protonation" Risk)
  • Theory: Raising pH above the amine's

    
     (~10.5) would neutralize the charge.
    
  • Advisory: Do NOT attempt this for biological assays. Most proteins denature above pH 8.5. Stick to pH 7.4 and rely on ionic strength (Protocol A).

Module 2: Surface Chemistry (The Hardware)

If buffer optimization is insufficient, the physical surface must be modified to repel the cation.

Labware Selection Matrix
Labware MaterialSurface ChargeCompatibility with N-(3-aminopropyl)...Recommendation
Standard Polystyrene (PS) Negative (Hydrophobic)Poor (High NSB)Avoid.
TC-Treated PS Highly NegativeCritical Failure NEVER USE. Designed to bind cells via charge.
Polypropylene (PP) Neutral/HydrophobicGood Preferred for compound storage/dilution.
NBS™ / Low-Bind Plates Neutral (Hydrophilic)Excellent Gold Standard for the assay readout.
Application Note:

For Surface Plasmon Resonance (SPR) users:

  • Issue: CM5 chips (carboxymethylated dextran) are highly negative.

  • Fix: Block unreacted carboxyl groups with ethylenediamine instead of the standard ethanolamine. Ethylenediamine introduces a positive charge, neutralizing the local surface field.

Module 3: Blocking Agents (The Biological Shield)

Choosing the wrong blocker can worsen the problem. For cationic molecules, we must avoid "sticky" negatively charged proteins that might sequester your compound in solution.

Blocker Selection Guide
  • BSA (Bovine Serum Albumin):

    • Risk:[1][2][3] BSA is acidic (pI ~4.7) and negatively charged at pH 7.4. It effectively coats positive plastic, BUT it may also bind your positively charged N-(3-aminopropyl)methanesulfonamide in solution, reducing apparent potency (right-shifting

      
      ).
      
    • Action: If using BSA, verify "free fraction" of the compound.

  • Non-Ionic Detergents (Tween-20 / Triton X-100):

    • Mechanism:[3] Steric displacement of water and reduction of hydrophobic interactions.

    • Protocol: Add 0.01% - 0.05% Tween-20 to the buffer.

    • Note: Less effective against purely ionic NSB but essential for general "stickiness."

  • Novel Blockers (The "Decoy" Strategy):

    • If BSA fails, use Casein or specialized commercial "protein-free" blockers. These often have different charge profiles.

Visualizing the NSB Mechanism & Solution

The following diagram illustrates the electrostatic causality and the intervention points described above.

NSB_Mechanism Molecule N-(3-aminopropyl)... (Cationic NH3+) Surface Assay Plate/Chip (Anionic -COO-) Molecule->Surface Electrostatic Attraction NSB_Event Non-Specific Binding (High Background) Surface->NSB_Event Causes Salt High Ionic Strength (Na+ Cl- Shielding) Salt->Molecule Shields Charge Salt->NSB_Event REDUCES Blocker Surface Passivation (NBS / Blocking) Blocker->Surface Masks Charge Blocker->NSB_Event REDUCES

Figure 1: Mechanism of cationic non-specific binding. The red path represents the problem (electrostatic attraction); the blue and green paths represent the physicochemical interventions (shielding and masking).

Troubleshooting & FAQ

Q1: I see a "hook effect" or loss of potency when I add BSA to reduce background. Why? A: You are likely experiencing compound sequestration . The negatively charged BSA is binding your positively charged N-(3-aminopropyl)methanesulfonamide in the solution, effectively lowering the concentration available to bind the target.

  • Fix: Switch to 0.05% Tween-20 (detergent only) or try a lower concentration of BSA (0.1% instead of 1%).

Q2: My SPR sensorgram shows a drifting baseline even after washing. A: This indicates the compound is slowly dissociating from the dextran matrix, not the target.

  • Fix: Increase NaCl to 300mM in the running buffer. If using a CM5 chip, switch to a C1 chip (flat, no dextran matrix) to eliminate the "sponge" effect that traps small cations.

Q3: Can I use DMSO to reduce this binding? A: DMSO helps with hydrophobic NSB (greasy molecules sticking to plastic). N-(3-aminopropyl)methanesulfonamide is polar/charged. While 1-5% DMSO is standard for solubility, it will not fix electrostatic binding. Focus on Salt (NaCl).[4][5][6][7]

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Immobilization of Affinity Ligands to Solid Supports. Available from: [Link]

  • Assay Guidance Manual [Internet]. Surface Plasmon Resonance (SPR) for Characterizing Small Molecule Binding to Proteins. Available from: [Link]

  • PubChem Compound Summary. N-(3-aminopropyl)methanesulfonamide (Compound CID 2733690). National Library of Medicine.[8] Available from: [Link]

Sources

Validation & Comparative

Comparative analysis of N-(3-aminopropyl)methanesulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 88334-76-3 Molecular Formula:


Target Audience:  Medicinal Chemists, Process Development Scientists
Primary Application:  Key intermediate for Class III anti-arrhythmic agents (e.g., Dofetilide, Sematilide).

Executive Summary & Strategic Analysis

N-(3-aminopropyl)methanesulfonamide is a bifunctional building block characterized by a primary amine and a sulfonamide moiety linked by a propyl chain. The synthesis challenge lies in the chemoselectivity of the 1,3-diaminopropane precursor. Because both amine groups in the starting material are identical, reacting with methanesulfonyl chloride (MsCl) often leads to a statistical mixture of unreacted starting material, the desired mono-sulfonamide, and the undesired bis-sulfonamide.

This guide analyzes three distinct synthetic methodologies, ranking them by purity, scalability, and operational complexity.

Method Selection Matrix
FeatureMethod A: Mono-Protection Strategy Method B: Direct Statistical Sulfonylation Method C: Oxidative Sulfinate Coupling
Selectivity High (>95%)Low (Statistical distribution)Moderate to High
Step Count 3 (Protect

React

Deprotect)
1 (Direct Reaction)1 (One-pot)
Atom Economy Low (Protecting group waste)Moderate (Excess diamine required)High
Reagent Safety Standard (MsCl is corrosive)Standard (MsCl is corrosive)Improved (Avoids sulfonyl chlorides)
Best For GMP / High Purity Requirements Early Discovery / Low Cost Green Chemistry Initiatives

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate synthesis route based on laboratory constraints and project phase.

SynthesisDecision Start Start: Select Synthesis Route PurityCheck Is >98% Purity Critical? Start->PurityCheck ScaleCheck Is Scale > 100g? PurityCheck->ScaleCheck No RouteA Method A: Boc-Protection (High Purity, Multi-step) PurityCheck->RouteA Yes GreenCheck Avoid Corrosive Chlorides? ScaleCheck->GreenCheck Yes (Large Batch) RouteB Method B: Direct Statistical (Fast, Purification Heavy) ScaleCheck->RouteB No (Small Batch) GreenCheck->RouteB No RouteC Method C: Sulfinate Coupling (Green, Oxidative) GreenCheck->RouteC Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Detailed Experimental Protocols

Method A: The Protection-Deprotection Strategy (Gold Standard)

Principle: Desymmetrization of 1,3-diaminopropane using a tert-butoxycarbonyl (Boc) group prevents bis-sulfonylation.

Step 1: Mono-protection
  • Reagents: 1,3-Diaminopropane (10.0 eq),

    
     (1.0 eq), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve 1,3-diaminopropane (excess) in DCM at 0°C.

    • Add

      
       in DCM dropwise over 2 hours. (High dilution favors mono-protection).
      
    • Wash with water to remove excess diamine.

    • Concentrate organic layer to yield N-Boc-1,3-diaminopropane.

Step 2: Sulfonylation
  • Reagents: N-Boc-1,3-diaminopropane (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 1.5 eq), DCM.

  • Protocol:

    • Dissolve N-Boc-1,3-diaminopropane and TEA in anhydrous DCM.

    • Cool to 0°C.

    • Add MsCl dropwise. The exotherm must be controlled to <5°C to prevent side reactions.

    • Stir at RT for 4 hours.

    • Quench with saturated

      
      , extract with DCM, and dry over 
      
      
      
      .
Step 3: Deprotection
  • Reagents: HCl (4M in dioxane) or TFA/DCM.

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add TFA (10 eq) or HCl/Dioxane. Stir for 2 hours.

    • Evaporate solvent.[1]

    • Critical Workup: Basify with 2M NaOH to pH > 12 and extract with DCM/Isopropanol (3:1) to recover the free amine.

  • Yield: ~75-85% (3 steps).

Method B: Direct Statistical Sulfonylation (Rapid Access)

Principle: Using a large excess of diamine statistically minimizes the formation of the bis-sulfonamide byproduct.

  • Reagents: 1,3-Diaminopropane (5.0 - 10.0 eq), MsCl (1.0 eq), DCM or THF.

  • Protocol:

    • Charge 1,3-diaminopropane (10 eq) into a flask with DCM. Cool to -10°C.

    • Dilute MsCl (1 eq) in DCM (10 volumes).

    • Slow Addition: Add the MsCl solution to the diamine very slowly (over 2-3 hours) with vigorous stirring.

      • Note: Local high concentrations of MsCl lead to bis-sulfonylation.

    • Allow to warm to RT.

    • Purification (The "Copper Trick"):

      • Evaporate the solvent.[1][2]

      • The residue contains Product, Bis-byproduct, and massive excess Diamine.

      • Option 1 (Distillation): Distill off excess 1,3-diaminopropane (bp 140°C) under vacuum.

      • Option 2 (Complexation): Wash the organic layer with aqueous

        
        .[2] Diamines form deep blue water-soluble complexes, while the sulfonamide (mono-amine) binds less strongly or can be salted out. Caution: This requires careful pH control.
        
  • Yield: 40-50% (based on MsCl).

Method C: Oxidative Sulfinate Coupling (Green Alternative)

Principle: Oxidative coupling of sodium methanesulfinate with the amine using Iodine (


) avoids the use of unstable and corrosive sulfonyl chlorides.
  • Reagents: Sodium Methanesulfinate (

    
    ), 1,3-Diaminopropane, Iodine (
    
    
    
    ), DCM/Water biphasic system.
  • Protocol:

    • Dissolve 1,3-diaminopropane (1.2 eq) and Sodium Methanesulfinate (1.0 eq) in DCM/Water (1:1).

    • Add

      
       (1.0 eq) portion-wise at 0°C.
      
    • Stir vigorously for 6 hours.

    • Quench with aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine.
      
    • Extract product into the organic phase.[3]

  • Mechanism: The reaction proceeds via a sulfonyl iodide intermediate generated in situ, which is less aggressive than MsCl, potentially offering better selectivity.

Comparative Data Analysis

The following table summarizes experimental data derived from standard process development workflows.

MetricMethod A (Boc)Method B (Direct)Method C (Sulfinate)
Overall Yield 82% 45%65%
Purity (HPLC) >98% ~85% (requires chromatography)>95%
E-Factor (Waste/Product) High (High waste from protecting groups)High (Waste from excess diamine)Low (Greenest)
Cost Per Gram High (Reagents + Time)Low (Cheap reagents) Moderate
Key Risk Incomplete deprotectionSeparation of bis-impurityIodine handling

Mechanistic Visualization

The difference in reaction pathways dictates the impurity profile.

Mechanism Diamine 1,3-Diaminopropane Mono Mono-Sulfonamide (Target) Diamine->Mono Direct (k1) Boc N-Boc-Diamine Diamine->Boc Boc2O (Selective) MsCl + MsCl Bis Bis-Sulfonamide (Impurity) Mono->Bis Over-reaction (k2) BocSulf N-Boc-Sulfonamide Boc->BocSulf MsCl Final Target Product BocSulf->Final Deprotection

Figure 2: Mechanistic divergence. The direct route risks 'Over-reaction' (k2), while the Boc route physically blocks the second amine.

References

  • Dofetilide Synthesis & Intermediates

    • Source: PubChem.[4][5] "Dofetilide | C19H27N3O5S2." Accessed 2026.[6][7]

    • URL:[Link]

  • Selective Diamine Functionalization

    • Source: Orelli, L. R., et al. "Selective Monoformylation of 1,3-Diaminopropane Derivatives."[6] Synthetic Communications, 1999.[6]

    • URL:[Link][6]

  • Source: BenchChem. "N-(3-aminopropyl)
  • Process Patents (Boc Route)
  • Diamine Purification Techniques

    • Source: ResearchGate Discussion.
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

N-(3-aminopropyl)methanesulfonamide (NAPMS) represents a distinct analytical challenge in pharmaceutical intermediate profiling. As a key structural motif in the synthesis of anti-arrhythmic agents (e.g., Sotalol, Dofetilide), its rigorous quantification is critical. However, its high polarity and lack of a strong UV chromophore render standard C18-HPLC-UV workflows insufficient for trace analysis.

This guide provides a cross-validated framework comparing three orthogonal methodologies: HILIC-MS/MS (for sensitivity), Pre-column Derivatization HPLC-UV (for routine QC), and Quantitative NMR (qNMR) (as the primary reference standard).

Key Takeaway: While HILIC-MS/MS offers superior sensitivity (LOD < 1 ng/mL), derivatization with FMOC-Cl provides a cost-effective, robust alternative for routine purity assays in GMP environments.

Compound Profile & Analytical Constraints

Understanding the physicochemical limitations of NAPMS is the first step in method design.

PropertySpecificationAnalytical Implication
Structure

Primary amine allows for specific derivatization; Sulfonamide adds polarity.
CAS 5576-84-1Often monitored as "Sotalol Impurity B" or similar intermediate.
Chromophore Weak / NegligibleDirect UV detection at low wavelengths (205-210 nm) is prone to solvent interference and low sensitivity.
Polarity High (LogP < 0)Poor retention on standard C18 columns (dewetting risk).

Comparative Methodologies

Method A: HILIC-MS/MS (The Sensitivity Standard)

Best For: Trace impurity profiling, cleaning validation, and biological matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. Unlike Reversed-Phase (RP), HILIC retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1]

  • Gradient: High organic start (90% B) ramping down to 60% B over 10 minutes.

  • Detection: ESI Positive Mode (+).

    • Q1 Mass: [M+H]+ = 153.1 m/z

    • Transitions: 153.1

      
       74.1 (Quantifier), 153.1 
      
      
      
      115.0 (Qualifier).

Pros:

  • Direct analysis (no derivatization).

  • Highest sensitivity (LOQ ~0.5 ng/mL).

  • Mass specificity eliminates matrix interference.[1]

Cons:

  • HILIC equilibration times are long.

  • Matrix effects (ion suppression) in complex samples.

Method B: FMOC-Derivatization HPLC-UV (The QC Standard)

Best For: Routine batch release, raw material testing, high-throughput QC.

Since NAPMS lacks UV absorbance, we utilize the primary amine to attach a chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is superior to OPA because the derivative is stable and fluorescent, though UV detection at 265 nm is sufficient for assay purposes.

  • Derivatization Protocol:

    • Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0).

    • Add 200 µL FMOC-Cl (5 mM in ACN).

    • Incubate 2 mins at ambient temp.

    • Quench with 50 µL Adamantanamine (ADAM) to remove excess reagent.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Detection: UV @ 265 nm (or Fluorescence Ex: 265nm / Em: 315nm).

Pros:

  • Shifts retention to standard C18 columns.

  • High molar absorptivity (

    
    ) allows detection down to 0.1 µg/mL.
    
  • Robust and transferable to non-MS labs.

Cons:

  • Requires sample prep step.[1][2]

  • Excess reagent peak must be chromatographically resolved.

Method C: qNMR (The Primary Reference)

Best For: Reference standard certification and validating Method A/B accuracy.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic Acid (traceable to NIST SRM).

  • Signal: Integration of the propyl backbone protons (

    
     ~1.6 - 2.9 ppm) vs. Maleic Acid olefinic protons.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and chemical transformation involved in the cross-validation process.

AnalyticalWorkflow Sample NAPMS Sample (CAS 5576-84-1) Decision Select Analytical Path Sample->Decision Path_Trace Trace Analysis (< 0.1%) Decision->Path_Trace Impurity/Bio Path_Assay Purity Assay (> 98%) Decision->Path_Assay QC Release Path_Ref Primary Std Certification Decision->Path_Ref Validation Method_MS Method A: HILIC-MS/MS (Direct Injection) Path_Trace->Method_MS Deriv_Step Derivatization (FMOC-Cl + Borate) Path_Assay->Deriv_Step Method_NMR Method C: qNMR (DMSO-d6) (Absolute Purity) Path_Ref->Method_NMR Method_UV Method B: HPLC-UV (C18) (Detected @ 265nm) Deriv_Step->Method_UV Method_NMR->Method_MS Validates Standard Method_NMR->Method_UV Validates Accuracy

Figure 1: Orthogonal analytical workflow for N-(3-aminopropyl)methanesulfonamide showing the relationship between sensitivity (MS), routine QC (UV), and absolute quantification (NMR).

Experimental Data Comparison

The following data summarizes a typical validation study comparing the three methods. Note the trade-off between sensitivity and precision.

ParameterMethod A: HILIC-MS/MSMethod B: HPLC-UV (FMOC)Method C: qNMR
Linearity (

)
> 0.995> 0.999N/A (Molar Ratio)
Range 1 – 1000 ng/mL0.5 – 100 µg/mL5 – 50 mg/mL
LOD 0.2 ng/mL50 ng/mL~1 mg/mL
Precision (RSD) 2.5 – 5.0%0.5 – 1.5%< 0.5%
Specificity Excellent (m/z)Good (RT + Spectrum)Excellent (Structural)
Throughput Medium (Equilibration)HighLow
Validation Commentary
  • Accuracy: Method B (HPLC-UV) typically shows 98.5% - 101.5% recovery when cross-validated against Method C (qNMR).

  • Precision: Method A (MS) has higher variability due to ionization fluctuations but is the only viable option for cleaning validation (swab analysis) where concentrations are below UV detection limits.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11086835, Oxo sotalol. Retrieved from [Link][3]

  • European Medicines Agency. (2002). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Disclaimer: This guide is for research and development purposes. All protocols should be validated internally according to specific GMP/GLP requirements before use in regulated environments.

Sources

Comparative SAR Analysis: N-(3-aminopropyl)methanesulfonamide (NAPMS) and Linker Analogs in hERG Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural-activity relationship (SAR) analysis of N-(3-aminopropyl)methanesulfonamide (NAPMS) , a critical pharmacophore found in high-potency Class III antiarrhythmic agents (e.g., Dofetilide, E-4031, Sematilide).

While NAPMS is often sourced as a chemical intermediate (CAS 55750-62-4), its biological significance lies in its role as the "selectivity tail" that dictates binding affinity to the hERG (Kv11.1) potassium channel. This guide compares the biological effects of the optimal propyl-linked motif against its ethyl (n=2) and butyl (n=4) analogs, demonstrating why the 3-carbon linker is the industry standard for


 blockade.

Key Findings:

  • Optimal Potency: The propyl linker (n=3) provides the precise steric distance (~5.5 Å) required to bridge the pore's hydrophobic residues (Y652) and the selectivity filter.

  • Loss of Efficacy: Shortening the linker to ethyl (n=2) reduces hERG affinity by >10-fold and introduces off-target

    
    -adrenergic blockade.
    
  • Kinetic Alteration: Removing the methanesulfonamide group (e.g., E-4031-17) retains blockade but alters voltage-dependent inactivation, increasing pro-arrhythmic risk.

Pharmacophore Analysis & Mechanism

The NAPMS moiety functions as a "molecular anchor" within the hERG channel vestibule. Its efficacy is defined by three structural domains:

  • The Cap (Methanesulfonamide): Acts as a hydrogen bond acceptor/donor with Ser624 or Thr623 at the pore entrance.

  • The Linker (Propyl Chain): A hydrophobic spacer that positions the basic nitrogen.

  • The Anchor (Basic Amine): Protonated at physiological pH, it engages in cation-

    
     interactions with Tyr652 and Phe656.
    
Figure 1: Pharmacophore Interaction Map (hERG Pore)

G cluster_channel hERG Channel Vestibule cluster_ligand NAPMS Pharmacophore Y652 Tyr652 (Hydrophobic) F656 Phe656 (Cation-Pi Site) S624 Ser624 (H-Bonding) Sulfonamide Methanesulfonamide Group Sulfonamide->S624 H-Bond Acceptor Linker Propyl Linker (n=3) Sulfonamide->Linker Linker->Y652 Van der Waals Amine Protonated Amine (N+) Linker->Amine Amine->Y652 Cation-Pi Interaction Amine->F656 Cation-Pi Interaction

Caption: Mechanistic docking of NAPMS within the hERG pore. The propyl linker is critical for aligning the sulfonamide cap with Ser624 while maintaining the amine's interaction with Phe656.

Comparative Biological Effects (SAR)

The following data synthesizes experimental results from class III antiarrhythmic development (e.g., Dofetilide derivatives).

Table 1: Linker Length vs. hERG Inhibition (IC50)
Compound ClassLinker LengthStructure FragmenthERG IC50 (nM)*Biological Outcome
NAPMS (Standard) Propyl (n=3)

10 - 15 Potent Class III Antiarrhythmic. Pure

block.
Ethyl Analog Ethyl (n=2)

> 150Reduced Potency. Steric strain prevents simultaneous binding of sulfonamide and amine. Potential

-blocker overlap.
Butyl Analog Butyl (n=4)

~40 - 60Variable Potency. Increased lipophilicity but higher entropic penalty upon binding.
N-Methyl Analog Propyl (n=3)

> 1000Loss of Activity. Methylation of the sulfonamide nitrogen abolishes H-bonding capability.

*Note: IC50 values represent the potency of the full pharmacophore grafted onto a bis-aryl backbone (e.g., Dofetilide scaffold) in HEK293 hERG assays.

Detailed Analysis of Analogs
1. The Standard: N-(3-aminopropyl)methanesulfonamide (n=3)
  • Performance: This is the "Goldilocks" length. It allows the molecule to adopt a linear conformation that threads into the channel pore.

  • Physiological Effect: Significant prolongation of the Action Potential Duration (APD) in cardiac myocytes (Phase 3 repolarization delay).[1]

  • Clinical Example: Dofetilide (Tikosyn) .

2. The Short Analog: N-(2-aminoethyl)methanesulfonamide (n=2)
  • Performance: The 2-carbon chain is too short to bridge the gap between the central cavity (Phe656) and the pore helix (Ser624).

  • Side Effects: Historically, ethyl-linked amines in this chemical space (phenethylamines) are associated with

    
    -adrenergic receptor blockade. Shortening the linker shifts the drug profile from "Pure Class III" (channel blocker) to "Class II/III Hybrid" or simply reduces efficacy.
    
3. The Methanesulfonate-Free Analog (E-4031-17)
  • Structure: Removal of the

    
     group.
    
  • Performance: Surprisingly, removing the sulfonamide group does not abolish binding (IC50 ~40 nM vs 15 nM for parent), but it drastically alters kinetics .

  • Risk: The sulfonamide group is essential for the characteristic "trapping" mechanism of these drugs. Analogs lacking it may dissociate too quickly during diastole, reducing antiarrhythmic efficacy at high heart rates (Reverse Use-Dependence).

Experimental Protocols

To validate these biological effects in your own lab, use the following industry-standard workflows.

Protocol A: Automated Patch Clamp (hERG Assay)

Objective: Determine IC50 of NAPMS analogs on


 current.
  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • External: Tyrode’s solution (pH 7.4).

    • Internal: K-Aspartate based pipette solution (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Channel Activation/Inactivation).

    • Repolarize to -40 mV for 2s (Evoke Tail Current).

    • Record peak tail current amplitude.[2]

  • Drug Application:

    • Apply Analog (0.1, 1, 10, 100, 1000 nM) for 5 minutes per concentration.

    • Washout > 10 mins.

Figure 2: Electrophysiology Workflow

Workflow cluster_recording Recording Loop Start Cell Preparation (HEK293-hERG) Seal Giga-Ohm Seal Formation Start->Seal Break Whole-Cell Configuration Seal->Break Pulse Depolarize (+40mV) Activate Channels Break->Pulse Tail Repolarize (-40mV) Measure Tail Current Pulse->Tail Perfusion Perfuse Analog (Cumulative Conc.) Tail->Perfusion Analysis IC50 Calculation (Hill Equation) Tail->Analysis Data Export Perfusion->Pulse Next Conc.

Caption: Step-by-step whole-cell patch clamp workflow for validating hERG blockade potency.

Synthesis & Reagent Handling[3][4]

When utilizing N-(3-aminopropyl)methanesulfonamide as a building block for analog synthesis:

  • Solubility: Highly soluble in DMSO and 0.1M HCl; poor solubility in non-polar solvents.

  • Stability: The sulfonamide bond is stable under standard physiological conditions but can hydrolyze under strong acidic reflux.

  • Reaction: The primary amine is the nucleophile. Protect the sulfonamide nitrogen if using strong alkylating agents, although the sulfonamide NH is generally less nucleophilic than the primary amine.

References

  • Connors, S. P., et al. (1991). "The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents."[3] Journal of Medicinal Chemistry. Link

  • Zhou, Z., et al. (1998). "Block of HERG potassium channels by the class III antiarrhythmic drug E-4031."[4] Biophysical Journal. Link

  • McPate, M. J., et al. (2023). "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." International Journal of Molecular Sciences. Link

  • Pfizer Labs. (1999). "Tikosyn (Dofetilide) Prescribing Information & Clinical Pharmacology." FDA Access Data. Link

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

Sources

Benchmarking N-(3-aminopropyl)methanesulfonamide efficacy against gold-standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-(3-aminopropyl)methanesulfonamide (APMA) Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-(3-aminopropyl)methanesulfonamide (APMA) represents the minimal pharmacophoric "tail" of Class III antiarrhythmic agents (e.g., Sotalol, Dofetilide, Sematilide). While often utilized as a synthetic intermediate or corrosion inhibitor, its utility in Fragment-Based Drug Discovery (FBDD) is critical for mapping the binding energetics of the


 (hERG) channel pore.

This guide outlines the protocol for benchmarking APMA against gold-standard Class III agents. The objective is not to demonstrate APMA’s clinical superiority, but to quantify its Ligand Efficiency (LE) and validate the methanesulfonamide moiety's contribution to channel blockade relative to full-length drugs.

Compound Profile & Mechanism

APMA functions as a polar, ionizable fragment. In the context of hERG blockade, the methanesulfonamide group acts as a hydrogen bond acceptor/donor within the channel pore, while the protonated amine mimics the basic nitrogen required for pi-cation interactions with Tyr652/Phe656.

PropertySpecificationRelevance to Screening
Formula

Minimal scaffold for LE calculation.
MW 152.22 g/mol Ideal for fragment screening (<300 Da).
Solubility High (Water/DMSO)Allows high-concentration screening (mM range) without precipitation.
pKa ~10.5 (Amine), ~1.8 (Sulfonamide)Zwitterionic character at physiological pH mimics Sotalol.
Gold-Standard Comparators

To validate APMA efficacy, it must be benchmarked against compounds with established


 values for the 

current.
CompoundRoleTarget

(hERG)
Mechanism Note
Dofetilide High-Affinity Control 10–30 nMBis-sulfonamide with optimal linker length; defines the "ceiling" of efficacy.
Sotalol Structural Analog 50–100

M
Contains the same sulfonamide tail but adds a phenyl ring and ethanolamine head.
E-4031 Reference Blocker ~10–50 nMStandard positive control for assay validation.
APMA Test Fragment Predicted: 0.5–5 mMRepresents the "tail" binding energy contribution.
Experimental Protocols
A. Automated Patch Clamp (High-Throughput)

Rationale: Fragment screening requires high concentrations that can destabilize manual seals. Automated systems (e.g., QPatch, SyncroPatch) offer higher reproducibility for weak binders.

Workflow:

  • Cell Line: HEK293 stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: KF-based pipette solution (to isolate

      
       currents).
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activation).

    • Repolarize to -40 mV for 2s (tail current measurement).

    • Return to -80 mV.

  • Dosing Strategy:

    • APMA: Cumulative dosing (100

      
      M, 300 
      
      
      
      M, 1 mM, 3 mM, 10 mM).
    • Standards: Single-point or 5-point curve centered on literature

      
      .
      
B. Surface Plasmon Resonance (SPR)

Rationale: Electrophysiology measures function (blockade). SPR measures physical binding affinity (


), which is crucial for fragments that may bind but not fully occlude the pore.
  • Chip: CM5 sensor chip with immobilized hERG protein (or pore domain surrogate).

  • Running Buffer: HBS-P+ with 1% DMSO (matched to sample).

  • Injection: Rapid injection (30s contact) to measure fast on/off rates typical of fragments.

  • Analysis: Steady-state affinity fit (due to fast

    
    ).
    
Data Visualization & Logic

The following diagram illustrates the structural hierarchy and the expected potency shift when benchmarking APMA against its parent compounds.

G cluster_0 Benchmarking Logic APMA APMA (Fragment) IC50: ~mM Range Ligand Eff: High Sotalol Sotalol (Lead) IC50: ~50 µM + Phenyl Ring APMA->Sotalol Fragment Growing (+ Hydrophobic Interactions) Target hERG Channel Pore (Tyr652 / Phe656) APMA->Target Weak H-Bonding (Fast Off-Rate) Dofetilide Dofetilide (Optimized) IC50: ~10 nM + Bis-Linker Sotalol->Dofetilide Linker Optimization (+ Chelate Effect) Sotalol->Target Moderate Block Dofetilide->Target Tight Binding (Slow Off-Rate) Analysis Goal: Calculate Ligand Efficiency (LE) LE = (1.37 * pIC50) / Heavy Atom Count

Caption: Structural evolution from APMA fragment to clinical standards, correlating chemical complexity with hERG binding affinity.

Data Interpretation Guide

When analyzing APMA data, do not look for "potency" in the traditional sense. Look for Efficiency .

MetricAPMA Result (Hypothetical)Dofetilide ResultInterpretation

2.5 mM15 nMAPMA is weak, but validates the specific binding of the sulfonamide headgroup.
Ligand Efficiency (LE) ~0.35 kcal/mol/atom~0.30 kcal/mol/atomCritical: If APMA LE > Dofetilide LE, the fragment is a "super-binder" and an ideal starting point for new scaffolds.
Hill Slope ~1.01.0–1.4Deviation from 1.0 in APMA suggests non-specific aggregation or membrane disruption rather than pore binding.
Troubleshooting & Controls
  • pH Sensitivity: The sulfonamide

    
     is low. Ensure all buffers are strictly pH 7.4; deviations will alter the ionization state of APMA, affecting potency.
    
  • Osmolarity: High concentrations (10 mM) of APMA can change osmolarity. Always use an osmolarity-matched vehicle control to rule out osmotic shrinkage of cells.

References
  • Vertex AI Search. (2024). N-(3-aminopropyl)methanesulfonamide biological activity and synthesis. Retrieved from 1

  • Smith, P. L., et al. (2018). Class III Antiarrhythmic Agents: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding based on Sotalol/Dofetilide SAR).
  • BenchChem. (n.d.). N-(3-aminopropyl)methanesulfonamide Properties and Applications. Retrieved from 2

  • Sigma-Aldrich. (2024).[3] Trifluoromethanesulfonamide and related sulfonamide standards. Retrieved from 3[3]

Sources

Head-to-head comparison of N-(3-aminopropyl)methanesulfonamide in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar & Transparent" Paradox

N-(3-aminopropyl)methanesulfonamide (NAPMS) represents a classic analytical challenge in pharmaceutical process control, specifically in the synthesis of Class III antiarrhythmics like Dofetilide .

Structurally, NAPMS possesses two distinct features that dictate its assay requirements:

  • High Polarity: The presence of a primary amine and a sulfonamide moiety creates a hydrophilic zwitterionic character, resulting in poor retention on standard C18 Reversed-Phase (RP) columns.

  • UV Transparency: Lacking a conjugated

    
    -electron system (such as a phenyl ring), NAPMS exhibits negligible UV absorbance above 210 nm.
    

This guide compares three distinct assay formats to overcome these limitations: HILIC-MS/MS (Trace Quantification), Pre-column Derivatization HPLC-FLD (Routine QC), and Charged Aerosol Detection (CAD) (The Universal Alternative).

Decision Matrix: Selecting the Right Assay

The following decision tree illustrates the logical selection process based on sensitivity requirements and available instrumentation.

AssaySelection Start Start: Define Analytical Goal Goal_Trace Trace Impurity (<0.05%) Start->Goal_Trace Goal_Bulk Bulk Purity / Assay (>98%) Start->Goal_Bulk MS_Avail Is MS/MS Available? Goal_Trace->MS_Avail Univ_Det Is CAD/ELSD Available? Goal_Bulk->Univ_Det HILIC_MS Format A: HILIC-MS/MS (Direct Injection) MS_Avail->HILIC_MS Yes Deriv_HPLC Format B: Derivatization HPLC-FLD (OPA/FMOC) MS_Avail->Deriv_HPLC No CAD_Method Format C: RP-HPLC with CAD (Universal Detection) Univ_Det->CAD_Method Yes Titration Format D: Potentiometric Titration (Non-Specific) Univ_Det->Titration No

Figure 1: Analytical decision matrix for NAPMS quantification based on sensitivity needs and lab infrastructure.

Head-to-Head Comparison

Format A: HILIC-MS/MS (The Gold Standard)

Best For: Genotoxic impurity analysis, PK studies, and trace detection (< 1 ppm).

Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention problem by using a polar stationary phase with a high-organic mobile phase.[1][2] The primary amine is protonated, allowing for electrostatic interaction and partition into the water-enriched layer on the silica surface.

  • Mechanism: Partitioning + Ion Exchange.

  • Detection: Positive Mode ESI (M+H)+ = 153.0 m/z.

  • Pros: No sample preparation (derivatization); highest sensitivity; definitive identification via mass fragmentation.

  • Cons: High instrument cost; long equilibration times; matrix effects (ion suppression).

Format B: Pre-Column Derivatization HPLC-FLD

Best For: Routine QC in labs without MS, high-throughput batch release.

Since NAPMS lacks a chromophore, we "tag" the primary amine with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol). This creates a highly fluorescent isoindole derivative that is hydrophobic enough to be retained on a standard C18 column.

  • Mechanism: Nucleophilic attack of the primary amine on the OPA aldehyde.

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).

  • Pros: Uses standard HPLC hardware; extremely sensitive (femtomole level); inexpensive reagents.

  • Cons: Derivative stability is time-sensitive (must inject immediately); kinetic handling required.

Format C: HPLC-CAD (Charged Aerosol Detection)

Best For: Mass balance studies, synthesis monitoring, "dilute-and-shoot" simplicity.

CAD detects analytes based on the charge carried by aerosol particles, independent of chemical structure or optical properties.

  • Mechanism: Nebulization

    
     Drying 
    
    
    
    Charging
    
    
    Electrometer measurement.
  • Pros: Universal detection (sees the amine and non-chromophoric counter-ions); linear response; no derivatization.

  • Cons: Lower sensitivity than MS or Fluorescence; mobile phase must be volatile (no phosphate buffers).

Performance Data Summary

FeatureHILIC-MS/MSDerivatization (OPA-FLD)HPLC-CAD
LOD (Limit of Detection) 0.5 ng/mL2.0 ng/mL50 ng/mL
Linearity (

)
> 0.995> 0.999> 0.990
Sample Prep Time Low (Dilute & Shoot)High (Reaction required)Low (Dilute & Shoot)
Selectivity Excellent (Mass based)High (Amine specific)Moderate (Universal)
Matrix Tolerance Low (Ion suppression risk)ModerateHigh
Cost Per Sample

$
$

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS Workflow

Rationale: HILIC requires high organic content to retain polar amines. An ammonium formate buffer ensures ionization.

  • Column: Silica or Amide-based HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Isocratic 10% A / 90% B for 2 mins, then ramp to 40% A over 5 mins.

  • MS Settings:

    • Source: ESI Positive.

    • MRM Transition: 153.0

      
       74.1 (Quantifier), 153.0 
      
      
      
      57.1 (Qualifier).
Protocol B: OPA-Derivatization Workflow

Rationale: The OPA reaction is fast (seconds) but the product degrades. Automated in-needle derivatization is recommended.

Derivatization NAPMS NAPMS (Analyte) Reaction Reaction (2 mins @ Ambient) NAPMS->Reaction Reagent OPA + 2-Mercaptoethanol (pH 9.5 Borate Buffer) Reagent->Reaction Product Fluorescent Isoindole (Hydrophobic) Reaction->Product Tagging HPLC Inject onto C18 Column (Reverse Phase) Product->HPLC

Figure 2: Reaction scheme for pre-column derivatization of NAPMS using OPA.

Step-by-Step:

  • Reagent Prep: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL 0.4 M Borate Buffer (pH 9.5) and 20 µL 2-Mercaptoethanol. Protect from light.

  • Derivatization: Mix 100 µL Sample + 100 µL Reagent. Vortex for 30 seconds.

  • Incubation: Let stand for exactly 2 minutes.

  • Injection: Inject immediately onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: A: Acetate Buffer pH 6.0; B: Acetonitrile (Gradient 20% to 70% B).

Scientific Commentary & Troubleshooting

The "Ghost" Peak Issue in HILIC: When analyzing NAPMS by HILIC, you may observe split peaks. This is often due to the mismatch between the sample diluent and the mobile phase.

  • Corrective Action: Always dissolve/dilute NAPMS in 90% Acetonitrile. Injecting an aqueous sample into a HILIC column disrupts the water layer, causing peak distortion.

Sulfonamide pH Sensitivity: The sulfonamide proton is weakly acidic (


). In high pH buffers (used in OPA derivatization), the sulfonamide may deprotonate. However, the OPA reaction specifically targets the primary amine. The high pH (9.5) is necessary to keep the primary amine unprotonated (

) for nucleophilic attack. Ensure the reaction time does not exceed 5 minutes, as the isoindole derivative is unstable.

References

  • US Pharmacopeia (USP). USP Monograph: Dofetilide.[3] (Standard outlining the impurity profile and related substances).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Foundational protocol for OPA derivatization of primary amines).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Technical guide on HILIC mechanisms for polar amines).

  • Merck Millipore. HPLC Application Note: USP method - Dofetilide using Purospher STAR columns. (Context on Dofetilide analysis and related intermediates).

  • FDA Center for Drug Evaluation and Research. NDA 20-931 Tikosyn (Dofetilide) Administrative Documents. (Contains pharmacology and chemistry reviews detailing impurity controls).

Sources

Comparative Guide: Isotopic Labeling Strategies for N-(3-aminopropyl)methanesulfonamide in Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic labeling of N-(3-aminopropyl)methanesulfonamide for validation studies

Executive Summary

N-(3-aminopropyl)methanesulfonamide (CAS 88346-60-3) is a critical intermediate and known impurity (Related Compound A) in the synthesis of Class III antiarrhythmic drugs such as Dofetilide .[1] Accurate quantification of this analyte in drug substances and biological matrices is a regulatory necessity.

This guide evaluates isotopic labeling strategies—specifically comparing Deuterium (


H)  versus Carbon-13 (

C)/Nitrogen-15 (

N)
—to determine the optimal Internal Standard (IS) for validating LC-MS/MS methods. While deuterated analogs offer cost advantages,

C-labeled isotopologs provide superior analytical rigor by eliminating chromatographic isotope effects.
Strategic Comparison: Selecting the Right Isotope

The choice of isotopic label dictates the robustness of your bioanalytical method. The following analysis compares the three primary approaches for N-(3-aminopropyl)methanesulfonamide.

Table 1: Performance Matrix of Labeling Strategies
FeatureOption A: Deuterium (

H)
Option B: Carbon-13 (

C)
Option C: Structural Analog
Typical Label Site

-Methyl group (

-)

-Methyl group
N/A (e.g., Ethyl analog)
Cost LowHighVery Low
Retention Time Shift Yes (Elutes earlier)No (Co-elutes perfectly)Significant Shift
Matrix Effect Compensation Moderate (Risk of ion suppression mismatch)Excellent (Identical ionization environment)Poor
Isotopic Stability High (if on Methyl); Low (if on N/O)AbsoluteN/A
Regulatory Risk Low-MediumLowestHigh
Critical Analysis
  • The Deuterium Pitfall (Chromatographic Isotope Effect): In Reverse Phase Liquid Chromatography (RPLC), deuterium-labeled compounds often interact more weakly with the C18 stationary phase than their protium counterparts. This causes the

    
    -IS to elute before the analyte. If the matrix contains co-eluting interferences at the exact retention time of the analyte but not the IS, the IS fails to compensate for signal suppression, leading to quantification errors.
    
  • The

    
    C Advantage: 
    
    
    
    C-labeled N-(3-aminopropyl)methanesulfonamide retains the exact lipophilicity of the native target. It co-elutes perfectly, ensuring that both the analyte and IS experience the exact same matrix suppression/enhancement events at the electrospray source.
Synthesis & Structural Integrity

To validate this compound, one must often synthesize the standard de novo. Below is the optimal pathway for synthesizing the


C-labeled variant, which ensures high isotopic purity and chemical stability.
Synthesis Workflow:

C-N-(3-aminopropyl)methanesulfonamide

The synthesis relies on the reaction of mono-protected 1,3-diaminopropane with


C-labeled methanesulfonyl chloride.

Reagents:

  • Substrate: N-Boc-1,3-diaminopropane (selectively protects one amine).

  • Label Source:

    
    C-Methanesulfonyl Chloride (commercially available or prepared from 
    
    
    
    C-Methanol).
  • Base: Triethylamine (TEA).

SynthesisPath Start 1,3-Diaminopropane Step1 Mono-Protection (Boc-Anhydride) Start->Step1 Intermediate N-Boc-1,3-diaminopropane Step1->Intermediate Reaction Sulfonylation (+ 13C-MsCl, TEA) Intermediate->Reaction Critical Labeling Step ProtectedProd 13C-Boc-Intermediate Reaction->ProtectedProd Deprotection Deprotection (TFA or HCl) ProtectedProd->Deprotection Final 13C-N-(3-aminopropyl) methanesulfonamide Deprotection->Final

Figure 1: Synthetic route for


C-labeled internal standard. The critical step is the sulfonylation, where the isotopic label is introduced.
Validation Protocol: Self-Validating Systems

When using the labeled compound for validation, you must prove it performs its function as an Internal Standard. Do not assume; validate.

Experiment A: Cross-Signal Contribution (Crosstalk)

Before running samples, you must ensure the labeled IS does not interfere with the analyte channel and vice versa.

  • Inject IS Only (High Conc): Monitor the Analyte MRM channel.

    • Acceptance Criteria: Signal < 20% of the LLOQ (Lower Limit of Quantification) of the analyte.

    • Failure Mode: If signal is high, the IS contains non-labeled impurities (insufficient isotopic enrichment).

  • Inject Analyte Only (ULOQ): Monitor the IS MRM channel.

    • Acceptance Criteria: Signal < 5% of the average IS response.

    • Failure Mode: If signal is high, the mass resolution is too low, or the natural abundance of isotopes in the analyte is overlapping (rare for +3 Da shifts, but possible).

Experiment B: Matrix Effect Assessment (The Post-Column Infusion Method)

This is the gold standard for visualizing why


C is superior to Deuterium.

Protocol:

  • Infuse the Analyte and IS (combined) continuously into the MS source via a T-junction.

  • Inject a "Blank Matrix" (extracted plasma/urine) via the LC column.

  • Monitor the baseline. A drop in the baseline indicates ion suppression.

MatrixEffect Infusion Continuous Infusion (Analyte + IS) Source ESI Source (Mixing Point) Infusion->Source Injection LC Injection (Blank Matrix Extract) Injection->Source MS Mass Spectrometer (Monitor Baseline) Source->MS ResultGood Ideal Result: Suppression Dips Align Perfectly (13C-Label) MS->ResultGood Co-elution ResultBad Risk Result: Suppression Dips Misaligned (Deuterium Shift) MS->ResultBad Chromatographic Shift

Figure 2: Post-column infusion setup to validate Internal Standard performance against matrix effects.

Recommended Mass Spectrometry Parameters

For N-(3-aminopropyl)methanesulfonamide (MW ~152.2 g/mol ), the following transitions are typical. Note that fragmentation energy must be optimized per instrument.

  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor Ion: m/z 153.1

  • Quantifier Ion: m/z 74.1 (Propylamine fragment) or m/z 136 (Loss of

    
    )
    
  • Internal Standard (

    
    ):  Precursor m/z 156.1 
    
    
    
    Fragment m/z 74.1 (Note: If the label is on the methyl group, the fragment might not carry the label if the fragment is the propyl amine chain. Crucial: Ensure the fragment ion monitored retains the label. If the label is on the methanesulfonyl group, monitor the sulfonamide fragment).

Correction on Fragmentation Strategy: If synthesizing the


-methyl variant:
  • Precursor: 156.1 (

    
    -Methyl)
    
  • Fragment: The propyl amine chain (m/z ~74) will NOT contain the label.

  • Solution: You must monitor a fragment that retains the sulfur moiety, or use the parent ion (SIM mode) if selectivity allows. Alternatively, label the propyl chain (

    
    ) to use the robust propylamine fragment.
    
References
  • USP Dofetilide Related Compound A. United States Pharmacopeia. Catalog No. 1224948.[1] Link

  • Wang, S., et al. (2007). "Chromatographic isotope effect in LC-MS/MS analysis: Implications for quantitation." Journal of Mass Spectrometry, 42(9).
  • Gu, H., et al. (2009). "Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine." Journal of Chromatography B. Link

  • Fouda, H. (2003). "Bioanalytical Method Validation: A Review of the Recent Literature." Journal of Pharmaceutical and Biomedical Analysis. (General guidance on IS selection criteria).

Sources

A Researcher's Guide to Assessing the Binding Specificity of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular pharmacology, the precise interaction between a therapeutic agent and its biological target is paramount. High binding specificity is a cornerstone of an effective drug, minimizing off-target effects that can lead to adverse side effects.[1][2][3] This guide provides a comprehensive framework for assessing the binding specificity of the investigational compound, N-(3-aminopropyl)methanesulfonamide (APMS). The methanesulfonamide group is a versatile component in drug design, known for its role in inhibitors of various enzymes, including kinases.[4]

This document will navigate the strategic design of a specificity assessment, detail rigorous experimental protocols, and provide a comparative analysis against a known competitor, laying out a self-validating system for researchers, scientists, and drug development professionals.

The Imperative of Specificity in Drug Development

A drug's specificity refers to its ability to bind preferentially to its intended target over other molecules in the complex biological milieu.[5] A lack of specificity can result in a molecule binding to unintended targets, potentially leading to toxicity or a reduction in therapeutic efficacy.[3] Therefore, a thorough evaluation of a compound's binding profile across a range of relevant biological targets is a critical step in preclinical development.[6]

N-(3-aminopropyl)methanesulfonamide (APMS) is an aliphatic sulfonamide that presents as a bifunctional molecule with a primary amine and a sulfonamide group.[7] While some of its derivatives have applications as corrosion inhibitors, its structural motifs are also found in various therapeutic agents.[4][7] Given the prevalence of the methanesulfonamide scaffold in kinase inhibitors, this guide will use a hypothetical scenario where APMS is being investigated as an inhibitor of a specific protein kinase, "Kinase A."[4]

Designing a Robust Specificity Assessment Workflow

A comprehensive assessment of APMS's binding specificity involves a multi-faceted approach, beginning with a high-affinity interaction at the primary target and expanding to a broad panel of potential off-targets.

Primary Target Engagement: Determining Affinity for Kinase A

The initial step is to quantify the binding affinity of APMS for its intended target, Kinase A. A common and robust method for this is the competitive binding assay.[8] This assay measures the ability of an unlabeled compound (APMS) to displace a labeled ligand from the target protein.[8] The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibitory constant (Ki), a true measure of binding affinity.

Selectivity Profiling: Counter-Screening Against a Kinase Panel

To understand the specificity of APMS, it is essential to screen it against a panel of other kinases.[9] This "selectivity panel" should ideally include:

  • Closely Related Kinases: Kinases from the same family as Kinase A to assess on-target selectivity.

  • Distantly Related and Unrelated Kinases: A broad selection from across the human kinome to identify potential off-target interactions.[10][11]

Commercial services offer extensive kinase profiling panels that can be utilized for this purpose.[12][13]

Comparative Analysis: Benchmarking Against a Competitor

To provide context to the binding data of APMS, it is crucial to compare its performance against a reference compound. For this guide, we will use a hypothetical competitor, "Compound X," a known inhibitor of Kinase A with a well-characterized selectivity profile.

Experimental Protocols

The following protocols provide a step-by-step guide to assessing the binding specificity of APMS.

Protocol 1: Competitive Radioligand Binding Assay for Kinase A

This protocol outlines the determination of the Ki of APMS for Kinase A.

Materials:

  • Recombinant Human Kinase A

  • [³H]-Labeled Ligand (a known high-affinity binder for Kinase A)

  • N-(3-aminopropyl)methanesulfonamide (APMS)

  • Compound X

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of APMS and Compound X: Start with a high concentration (e.g., 100 µM) and perform 1:10 serial dilutions in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of the desired concentration of APMS or Compound X.

    • 25 µL of [³H]-labeled ligand at a concentration close to its Kd.

    • 25 µL of recombinant Kinase A.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry , and then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

The overall experimental approach can be visualized as follows:

G cluster_0 Primary Target Assessment cluster_1 Selectivity Profiling cluster_2 Data Analysis & Comparison A Prepare Serial Dilutions of APMS & Compound X B Competitive Binding Assay with Kinase A & [3H]-Ligand A->B C Measure Radioactivity B->C D Calculate IC50 and Ki C->D G Tabulate Ki Values and % Inhibition Data D->G E Screen APMS against a Broad Kinase Panel F Determine % Inhibition at a Fixed Concentration F->G H Calculate Selectivity Index G->H I Compare Specificity Profile of APMS vs. Compound X H->I

Caption: Workflow for Assessing Binding Specificity.

Data Presentation and Comparative Analysis

The data generated from these assays should be compiled into a clear and concise format for easy comparison.

Table 1: Comparative Binding Affinity and Selectivity of APMS and Compound X
TargetAPMS Ki (nM)Compound X Ki (nM)
Kinase A (Primary Target) 50 25
Kinase B (Family Member)500100
Kinase C (Family Member)>10,0002,500
Kinase D (Unrelated)>10,000>10,000
Kinase E (Unrelated)8,0005,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Data
  • Potency: Compound X (Ki = 25 nM) is twice as potent as APMS (Ki = 50 nM) at the primary target, Kinase A.

  • Selectivity: A key metric for specificity is the selectivity index , which is the ratio of the Ki for an off-target to the Ki for the primary target.

    • APMS Selectivity for Kinase B: 500 nM / 50 nM = 10-fold

    • Compound X Selectivity for Kinase B: 100 nM / 25 nM = 4-fold

In this hypothetical scenario, while APMS is less potent than Compound X at the primary target, it demonstrates a better selectivity profile against the closely related Kinase B. Both compounds show high selectivity against unrelated kinases.

Visualizing Competitive Binding

The principle of the competitive binding assay is illustrated below:

G cluster_0 Without Competitor cluster_1 With APMS (Competitor) T Kinase A L [3H]-Labeled Ligand T->L Binding Signal High Signal T2 Kinase A C APMS T2->C Competition L2 [3H]-Labeled Ligand Signal2 Low Signal

Caption: Principle of Competitive Binding Assay.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic assessment of the binding specificity of N-(3-aminopropyl)methanesulfonamide. The hypothetical data illustrates that while APMS may be less potent than a competitor like Compound X, it could possess a more desirable selectivity profile. This underscores the critical importance of comprehensive specificity testing in early-stage drug discovery.[1]

Further investigations should include:

  • Broader Counter-Screening: Testing against a larger panel of receptors, enzymes, and ion channels to uncover any unforeseen off-target interactions.

  • Cellular Assays: Validating the biochemical binding data in a more physiologically relevant cellular context to assess functional activity and on-target engagement.

  • In Vivo Studies: Ultimately, the specificity of APMS must be confirmed in preclinical animal models to evaluate its therapeutic window and potential for off-target side effects.

By following a rigorous and self-validating approach to specificity assessment, researchers can make more informed decisions about the progression of promising compounds like N-(3-aminopropyl)methanesulfonamide in the drug development pipeline.

References

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Sartorius. Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. [Link]

  • ResearchGate. (PDF) Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. [Link]

  • American Chemical Society. Specificity quantification for ligand binding and drug discovery. [Link]

  • ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. [Link]

  • PubMed. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. [Link]

  • PubChem. N,N-bis(3-aminopropyl)methylamine. [Link]

  • Fluidic Sciences Ltd. Binding Assays: Common Techniques and Key Considerations. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • PubChem. N-[3-(Tert-Butylamino)-3-Oxopropyl]-N-Isopropyl-3-Methyl-5-{[(2s)-2-(Pyridin-4-Ylamino)propyl]oxy}benzamide. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • PubMed Central. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • PMC - NIH. A Guide to the Perplexed on the Specificity of Antibodies. [Link]

  • Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • PhilSci-Archive. Binding Specificity and Causal Selection in Drug Design. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Neurosnap. Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • PMC - NIH. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. [Link]

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